Product packaging for GUANOSINE TRIPHOSPHATE(Cat. No.:CAS No. 136295-02-8)

GUANOSINE TRIPHOSPHATE

Cat. No.: B187094
CAS No.: 136295-02-8
M. Wt: 523.18 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-N
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Description

Significance of Guanosine (B1672433) Triphosphate as a Fundamental Cellular Molecule

Guanosine triphosphate (GTP) stands as a cornerstone of cellular function, acting as both a vital source of energy and a critical signaling molecule. fiveable.me Its significance is underscored by its involvement in nearly every aspect of a cell's life, from the synthesis of macromolecules to the regulation of cellular growth and division. nih.govwikipedia.org

As a building block, GTP is essential for the synthesis of Ribonucleic Acid (RNA) during the process of transcription, where it is one of the four essential nucleoside triphosphates incorporated into growing RNA strands. wikipedia.orgbaseclick.eu Beyond this, GTP serves as a more specific energy currency than the more ubiquitous Adenosine (B11128) Triphosphate (ATP). wikipedia.org While ATP is considered the universal energy carrier for a wide range of metabolic reactions, GTP provides the necessary energy for specific and crucial processes like protein synthesis and gluconeogenesis. biologyonline.comfiveable.me The energy stored in the high-energy phosphate (B84403) bonds of GTP is released upon its hydrolysis to Guanosine Diphosphate (B83284) (GDP), powering these essential cellular activities. biologyonline.com

Furthermore, the reversible binding and hydrolysis of GTP to a large family of enzymes known as GTPases form the basis of a molecular switch that controls a multitude of cellular events. annualreviews.org This "on" (GTP-bound) and "off" (GDP-bound) mechanism is fundamental to the regulation of processes such as signal transduction, protein trafficking, and cytoskeletal dynamics. wikipedia.org The cell maintains distinct pools of GTP, and recent research indicates that the spatial and temporal regulation of GTP levels is crucial for controlling various cellular phenotypes. nih.gov

The table below provides a summary of the key properties of this compound.

PropertyValue
Chemical Formula C10H16N5O14P3 wikipedia.org
Molar Mass 523.180 g·mol−1 wikipedia.org
Structure Guanine (B1146940) base, ribose sugar, three phosphate groups biologyonline.com
Primary Functions Energy currency, signaling molecule, RNA precursor wikipedia.orgfiveable.mebaseclick.eu

Multifaceted Roles of this compound in Biological Processes

The importance of this compound (GTP) is highlighted by its diverse and critical roles in numerous fundamental biological processes. wikipedia.org Its functions extend from being a direct energy source to acting as a sophisticated regulator of complex cellular machinery.

Protein Synthesis: The process of translating genetic information from messenger RNA (mRNA) into protein is heavily dependent on GTP. quora.com GTP hydrolysis provides the energy for several key steps in protein synthesis. fiveable.me During the elongation phase of translation, GTP is required for the binding of the correct aminoacyl-tRNA to the A-site of the ribosome and for the subsequent translocation of the ribosome along the mRNA molecule. wikipedia.org It is estimated that a significant portion, around 27%, of a cell's energy budget in the form of GTP is consumed during translation. nih.gov

Signal Transduction: GTP is central to cellular communication, acting as a molecular switch in signal transduction pathways. baseclick.eupearson.com This is primarily mediated by a large family of proteins called G-proteins. wikipedia.org When a signaling molecule binds to a G-protein-coupled receptor (GPCR), it triggers the exchange of GDP for GTP on the associated G-protein, activating it. wikipedia.org The activated G-protein then initiates a cascade of downstream events, transmitting the signal from the cell surface to the interior and eliciting a specific cellular response. wikipedia.org This mechanism is crucial for the action of many hormones and neurotransmitters. wikipedia.org

Microtubule Dynamics: GTP is essential for the dynamic behavior of microtubules, which are key components of the cytoskeleton involved in cell structure, intracellular transport, and cell division. youtube.comfrontiersin.org Tubulin, the protein subunit of microtubules, binds to GTP. frontiersin.org The polymerization of tubulin dimers to form microtubules is favored when tubulin is bound to GTP. wikipedia.org Following incorporation into the microtubule, GTP is hydrolyzed to GDP. frontiersin.org This hydrolysis leads to a conformational change in the tubulin, making the microtubule less stable and prone to depolymerization. frontiersin.org This process, known as dynamic instability, is critical for the remodeling of the microtubule cytoskeleton. molbiolcell.orgmpi-cbg.denih.gov

The following table summarizes the key roles of GTP in various biological processes.

Biological ProcessRole of GTPKey Proteins Involved
Energy Transfer Source of energy, convertible to ATP. wikipedia.orgbiologyonline.comSuccinyl-CoA synthetase, Nucleoside-diphosphate kinase. biologyonline.com
Protein Synthesis Powers binding of tRNA and ribosome translocation. wikipedia.orgElongation factors (e.g., EF-Tu, EF-G), Initiation factors (e.g., IF2). nih.govarxiv.org
Signal Transduction Activates G-proteins to initiate signaling cascades. wikipedia.orgG-protein-coupled receptors (GPCRs), G-proteins (heterotrimeric and small GTPases). wikipedia.orgnih.gov
Microtubule Dynamics Regulates polymerization and depolymerization of microtubules. frontiersin.orgTubulin. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O14P3 B187094 GUANOSINE TRIPHOSPHATE CAS No. 136295-02-8

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235328
Record name Guanosine triphosphate
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Molecular Weight

523.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine triphosphate
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CAS No.

86-01-1, 36051-31-7, 56001-37-7
Record name GTP
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Record name Guanosine triphosphate
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Record name Guanosine-5'-Triphosphate
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Record name Guanosine 5'-(tetrahydrogen triphosphate)
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Record name Guanosine 5'-(disodium dihydrogen triphosphate)
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Record name GUANOSINE TRIPHOSPHATE
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Record name Guanosine triphosphate
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Guanosine Triphosphate Metabolism and Homeostasis

Biosynthesis Pathways of Guanosine (B1672433) Triphosphate

Cells employ two primary pathways for the synthesis of purine (B94841) nucleotides, including GTP: the de novo synthesis pathway and the purine salvage pathway. frontiersin.orgbiologynotesonline.com The de novo pathway constructs purine molecules from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. frontiersin.orgthesciencenotes.com

De Novo Purine Biosynthesis Pathway

The de novo synthesis of purine nucleotides is an intricate and energy-intensive process that assembles the purine ring structure from various small molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate. pixorize.combasicmedicalkey.com This pathway ultimately leads to the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). news-medical.netwikipedia.org

The de novo purine biosynthesis pathway culminates in the synthesis of inosine monophosphate (IMP). yeastgenome.org This multi-step process begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). news-medical.net Through a series of enzymatic reactions, the purine ring is progressively built upon the ribose sugar, resulting in the formation of IMP. news-medical.netyoutube.com IMP stands at a critical metabolic branch point, serving as the direct precursor for the synthesis of both AMP and GMP. wikipedia.orgnih.gov The conversion of IMP to GMP involves a two-step process that begins with the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.org

The conversion of IMP to XMP is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). wikipedia.orgsigmaaldrich.com This step is the first committed and rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.govnih.gov As the rate-limiting enzyme, IMPDH plays a crucial role in regulating the intracellular pool of guanine nucleotides. wikipedia.orgresearchgate.net Its activity is subject to feedback inhibition by guanine nucleotides, a mechanism that helps maintain GTP homeostasis. biorxiv.org There are two main isoforms of IMPDH in humans, IMPDH1 and IMPDH2. nih.govbiorxiv.org While IMPDH1 is constitutively expressed in most tissues, IMPDH2 is often upregulated in proliferating cells, including cancer cells, to meet the increased demand for guanine nucleotides. sigmaaldrich.comnih.govbiorxiv.org

Key Enzymes in Guanosine Triphosphate Metabolism
EnzymePathwayFunctionSignificance
Inosine Monophosphate Dehydrogenase (IMPDH)De Novo SynthesisCatalyzes the conversion of IMP to XMP. wikipedia.orgRate-limiting enzyme in GTP biosynthesis. nih.govnih.gov
Guanosine Phosphoribosyltransferase (GPRT)Salvage PathwayConverts guanine to GMP. wikipedia.orgKey enzyme in the recycling of guanine. nih.gov

Purine Salvage Pathway

The purine salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling purine bases and nucleosides generated from the degradation of nucleic acids. thesciencenotes.comwikipedia.orgnih.gov This pathway is particularly important in tissues that have a limited capacity for or lack de novo synthesis. davuniversity.orgutah.edu

The salvage pathway reclaims purine bases, such as guanine, hypoxanthine, and adenine, from the breakdown of DNA and RNA. thesciencenotes.comlibretexts.org These free bases can then be converted back into their corresponding nucleotides. thesciencenotes.com This recycling process conserves the significant amount of energy that would otherwise be required for de novo synthesis. nih.gov The salvage of purine nucleosides, like guanosine, also occurs, where they are converted back to nucleotides through the action of kinases. mhmedical.comphysiology.org

Production from Guanosine Diphosphate (B83284) (GDP)

A primary route for GTP synthesis is the phosphorylation of its precursor, guanosine diphosphate (GDP). This conversion is catalyzed by specific enzymes that ensure a ready supply of GTP for various cellular demands.

Nucleoside diphosphate kinases (NDKs) are ubiquitous enzymes that play a central role in maintaining the balance of cellular nucleoside triphosphates. researchgate.net They catalyze the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate donor, typically adenosine triphosphate (ATP), to a nucleoside diphosphate acceptor, such as GDP. wikipedia.orgwikipedia.org This reaction, GDP + ATP ⇌ GTP + ADP, is a readily reversible process that allows the cell to efficiently manage its pool of high-energy phosphate compounds. wikipedia.org NDKs are not only crucial for providing GTP for processes like protein synthesis and signal transduction but are also involved in cell proliferation, differentiation, and development. wikipedia.org While NDK can efficiently phosphorylate free GDP, evidence suggests it does not directly phosphorylate GDP that is bound to regulatory G-proteins. researchgate.net

Traditionally, pyruvate (B1213749) kinase is known for its role in the final step of glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to produce pyruvate and ATP. mdpi.comnih.govwikipedia.org However, recent research has unveiled a significant and previously underappreciated role for pyruvate kinase in the direct generation of GTP. asm.orgnih.gov Studies in Bacillus subtilis have shown that pyruvate kinase can utilize GDP as a phosphate acceptor, producing GTP with an efficiency approximately ten times higher than that for ATP production. asm.orgnih.gov This finding challenges the conventional view of pyruvate kinase's primary role in ATP synthesis and suggests a direct link between glycolysis and the supply of GTP for energy-demanding processes like protein synthesis. asm.orgnih.gov This direct GTP synthesis by pyruvate kinase appears to be a key contributor to GTP homeostasis, particularly during glycolysis. asm.orgbiorxiv.org

This compound Degradation Pathways

The breakdown of GTP is a tightly controlled process that not only helps in regulating its intracellular levels but also generates important signaling molecules.

Conversion to Guanosine Diphosphate and Guanosine Monophosphate

GTP is primarily degraded through hydrolysis, a process that sequentially removes its phosphate groups. GTPases, a large family of hydrolase enzymes, convert GTP to GDP by cleaving the terminal gamma-phosphate. hmdb.cabasys2.ca This conversion is a fundamental step in many signal transduction pathways. hmdb.ca Further degradation can occur, converting GDP to guanosine monophosphate (GMP). nih.govbiologyonline.com In some specific instances, such as with the human guanylate-binding protein-1 (hGBP1), GTP can be hydrolyzed directly to a mixture of GDP and GMP. plos.org The ratio of GDP to GMP formation can be influenced by factors like temperature. plos.org

Downstream Catabolic Enzymes

Following the conversion to GMP, further degradation can occur. Nucleotidases can hydrolyze GMP to guanosine and a phosphate group. biologyonline.com Subsequently, nucleosidases can break down guanosine into its constituent parts: the purine base guanine and a ribose sugar. biologyonline.com In some organisms, specific pathways exist for the degradation of related compounds. For example, in the bacterium Acinetobacter ADP1, a set of enzymes encoded by the tgn gene cluster is responsible for the degradation of trigonelline, ultimately producing succinate (B1194679) and methylamine. pnas.org While not a direct GTP catabolic pathway, this illustrates the diverse enzymatic machinery cells employ to break down nitrogen-containing compounds. In the context of amino acid metabolism, enzymes like glutamate (B1630785) dehydrogenase play a role in pathways that can indirectly influence nucleotide pools. frontiersin.org

Regulatory Mechanisms of this compound Metabolism

The intricate balance of GTP levels is maintained through a variety of regulatory mechanisms that control both its synthesis and degradation. These mechanisms ensure that the supply of GTP meets the cell's metabolic and signaling demands without reaching toxic levels. asm.orgtitech.ac.jp

In bacteria, a key regulatory system is the "stringent response," which is triggered by stresses like amino acid starvation. titech.ac.jp During this response, the alarmones guanosine tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp) are synthesized from GTP and directly inhibit enzymes in the GTP biosynthesis pathway, leading to a decrease in GTP levels. asm.orgtitech.ac.jp This reduction in GTP is crucial for adapting to nutrient-poor conditions. titech.ac.jp

Feedback inhibition is another critical regulatory mechanism. The enzymes involved in the de novo synthesis of purines, the pathway that ultimately leads to GTP, are often allosterically inhibited by downstream products, including GTP itself. libretexts.org For instance, the enzyme IMP dehydrogenase, which catalyzes a key step in GTP synthesis, is a target of this feedback regulation. nih.govduke.edu

Post-translational modifications of enzymes involved in GTP metabolism also play a regulatory role. For example, phosphorylation of IMPDH2 by the kinase AKT has been shown to activate the enzyme, thereby promoting GTP synthesis. nih.govduke.edu

The activity of enzymes that utilize GTP, such as GTPases, inherently regulates GTP levels by converting it to GDP. hmdb.ca The rate of this hydrolysis is crucial for the timing of cellular signaling events.

Furthermore, the availability of substrates for both the de novo and salvage pathways of purine synthesis directly impacts the rate of GTP production. asm.orglibretexts.org The salvage pathway, which recycles purine bases from the breakdown of nucleic acids, provides an energy-efficient alternative to de novo synthesis. asm.org

Feedback Inhibition Mechanisms

Feedback inhibition is a fundamental principle of metabolic regulation where the end product of a pathway directly inhibits an enzyme acting at an earlier step. This mechanism provides a rapid and efficient way to control metabolic flux and prevent the wasteful overproduction of molecules. numberanalytics.combyjus.com In the context of GTP metabolism, several key feedback loops are in place to maintain homeostasis.

One of the primary examples of feedback inhibition in purine biosynthesis is the regulation of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4). nih.gov BH4, an essential cofactor for several aromatic amino acid hydroxylases, is synthesized from GTP. The final product, BH4, exerts feedback inhibition on GCH1. nih.gov This inhibition is not direct but is mediated by a separate protein known as the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.gov In the presence of BH4, GFRP binds to GCH1, forming an inhibited complex and thus reducing the rate of BH4 synthesis. pnas.org This inhibition can be reversed by the amino acid L-phenylalanine, which competes with BH4 for binding to GFRP, thereby providing a sophisticated mechanism to link cofactor synthesis to amino acid availability. nih.govnih.gov

In some organisms, the end products of purine synthesis, including GTP itself, can regulate the initial steps of the pathway. For instance, in yeast, both adenosine triphosphate (ATP) and GTP are known to inhibit the activity of PRPP synthetase, an enzyme that produces a key precursor for nucleotide synthesis. numberanalytics.com This ensures that when the cellular energy charge and the supply of purine nucleotides are high, the commitment of resources to this energetically expensive pathway is curtailed. numberanalytics.com

Table 1: Examples of Feedback Inhibition in GTP-Related Pathways

Pathway Inhibited Enzyme End Product Inhibitor Mediator/Effector
Tetrahydrobiopterin Biosynthesis GTP cyclohydrolase I (GCH1) Tetrahydrobiopterin (BH4) GTP cyclohydrolase feedback regulatory protein (GFRP) nih.govnih.gov
Purine Nucleotide Biosynthesis (Yeast) PRPP Synthetase ATP and GTP Direct allosteric binding numberanalytics.com

Allosteric Regulation of Key Enzymes

Allosteric regulation involves the binding of an effector molecule to a site on an enzyme other than the active site (the allosteric site). This binding event induces a conformational change in the enzyme, altering its catalytic activity. byjus.com This mode of regulation is crucial for the fine-tuning of GTP metabolism and its integration with other cellular processes.

Several key enzymes involved in or related to GTP metabolism are subject to allosteric control:

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme plays a critical role in amino acid metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. GDH is allosterically inhibited by GTP. mdpi.com This regulation links amino acid catabolism to the cell's energy status as reflected by purine nucleotide levels. Conversely, GDH is activated by ADP and leucine. mdpi.com

Transglutaminase 2 (TG2): TG2 is a multifunctional enzyme with calcium-dependent transamidation activity. It is allosterically inhibited by GTP. nih.gov The binding of GTP to an allosteric site on TG2 induces a conformational change to a more compact, catalytically inactive state, thus inhibiting its protein cross-linking function. nih.govresearchgate.net This regulation allows the cell to switch between the enzyme's different functional states depending on the local concentrations of calcium and guanine nucleotides.

Ribonucleotide Reductase (RNR): In some bacteria, such as Bacillus subtilis, the activity of RNR, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, is allosterically regulated by GTP. In this organism, GTP acts as an allosteric activator, reversing the inhibitory effects of other nucleotides by binding to a novel site and promoting the breakdown of inhibited filamentous structures of the enzyme. iucr.org

GTP Cyclohydrolase I (GCH1): As mentioned in the feedback inhibition section, the interaction of GCH1 with its regulatory protein GFRP is a prime example of allosteric regulation. The binding of either BH4 (inhibitor) or phenylalanine (activator) to GFRP allosterically modulates the conformation and activity of the GCH1-GFRP complex. pnas.org

ATP Sulfurylase: The GTPase activity associated with ATP sulfurylase, an enzyme involved in sulfate (B86663) activation, is allosterically regulated by the reactants of the activated sulfate (APS) forming reaction. nih.gov This demonstrates how GTP-hydrolyzing activity can be coupled to and controlled by a distinct metabolic pathway.

Table 2: Allosteric Regulation of Enzymes by GTP and Related Molecules

Enzyme Allosteric Effector Effect on Activity Biological Context
Glutamate Dehydrogenase (GDH) GTP Inhibition Links amino acid metabolism to cellular energy status. mdpi.com
Transglutaminase 2 (TG2) GTP Inhibition Regulates protein cross-linking activity. nih.gov
Ribonucleotide Reductase (B. subtilis) GTP Activation Reverses inhibition to promote dNTP synthesis. iucr.org
GTP Cyclohydrolase I (GCH1) Tetrahydrobiopterin (BH4) / Phenylalanine (via GFRP) Inhibition / Activation Regulates cofactor biosynthesis. pnas.org
ATP Sulfurylase APS-forming reactants Activation of GTPase Couples GTP hydrolysis to sulfate activation. nih.gov

Post-Translational Modifications of Metabolic Enzymes

Post-translational modifications (PTMs) are covalent chemical alterations to proteins following their synthesis, which can dramatically alter their activity, localization, and interaction partners. nih.govabcam.com PTMs such as phosphorylation, acetylation, ubiquitination, and methylation are increasingly recognized as key regulatory mechanisms in metabolism. oup.comcreative-proteomics.com While the direct PTM of core GTP synthesis enzymes is an emerging area of research, the regulation of associated pathways provides clear examples of this control mechanism.

In prokaryotes, the machinery that regulates GTP levels is itself subject to PTMs. For example, the cAMP receptor protein (CRP), a master regulator of (p)ppGpp homeostasis, can enhance the translation of RelA and SpoT, enzymes that synthesize and hydrolyze the alarmone (p)ppGpp. This enhancement is mediated through the acetylation of the ribosome protein S1, demonstrating an indirect but potent PTM-based control over the factors that govern GTP pools during stress responses. nih.gov

In eukaryotes, protein acetylation, the addition of an acetyl group to lysine (B10760008) residues, is known to regulate numerous metabolic enzymes. abcam.com While specific, functionally validated examples of PTMs directly on the core GTP biosynthetic enzymes like IMPDH and GMPS are still being elucidated, large-scale proteomic studies have identified potential modification sites on these enzymes. acs.org For instance, the activity of many metabolic enzymes located in the mitochondria is modulated by the acetylation status of their lysine residues, which is in turn linked to the levels of acetyl-CoA. creative-proteomics.com Given the central role of GTP in cellular metabolism, it is highly probable that the enzymes responsible for its synthesis are similarly regulated by PTMs to coordinate their activity with the cell's metabolic state.

Phosphorylation is another ubiquitous PTM that regulates enzyme activity. oup.com The activity of transcription factors that control the expression of metabolic genes, including those for purine synthesis, can be modulated by phosphorylation, thereby affecting the long-term capacity for GTP production. oup.com The intricate network of kinases and phosphatases ensures that these modifications are dynamic and responsive to cellular signals.

Spatial and Temporal Dynamics of this compound Pools

Cellular GTP is not a static, homogeneously distributed pool. Instead, its concentration exhibits significant spatial and temporal dynamics, which are crucial for the localized regulation of cellular processes. nih.gov The development of genetically-encoded GTP sensors, such as the GTP Evaluators (GEVALs), has enabled the visualization of these GTP gradients in living cells, revealing a heterogeneous distribution with distinct regions of high and low concentrations. nih.gov

This compartmentalization suggests that local GTP synthesis is required to meet the high demands of specific cellular activities. nih.gov For instance, in migrating cancer cells, enzymes involved in GTP production, including IMPDH2 and GMPS, have been found to co-localize at the leading edge, or lamellipodia. nih.gov This localized production creates a high-GTP microenvironment that is thought to be essential for processes like actin dynamics, which are regulated by Rho family small GTPases and are critical for cell motility. nih.govresearchgate.net Evidence suggests the existence of a "guanylosome," a dynamic complex of GTP-producing enzymes that assembles to facilitate localized GTP synthesis where it is needed. nih.gov

The temporal dynamics of GTP are equally important. The rapid cycling of small GTPases between their active GTP-bound and inactive GDP-bound states is a fundamental timing mechanism in signaling. mdpi.com This cycling is controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). researchgate.netmdpi.com For example, the assembly of the COPI vesicle coat at the Golgi apparatus is temporally controlled by the GTPase ARF1. The binding of GTP to ARF1 promotes its association with the Golgi membrane and the recruitment of coat proteins, while subsequent GTP hydrolysis leads to its dissociation and coat disassembly. embopress.org These rapid, localized cycles of GTP binding and hydrolysis drive many dynamic cellular events, from vesicle trafficking to cytoskeletal remodeling. embopress.orgresearchgate.net

Alarmone-Mediated Regulation in Prokaryotes (e.g., (p)ppGpp)

In bacteria, a critical mechanism for regulating GTP homeostasis, particularly under stressful conditions, is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. nih.govresearchgate.net These molecules are rapidly synthesized in response to various stresses, most notably nutrient starvation, and act as global regulators that profoundly reshape bacterial physiology to promote survival. nih.gov

A primary target of (p)ppGpp is the GTP biosynthetic pathway. researchgate.netnih.gov (p)ppGpp directly inhibits the activity of several key enzymes in this pathway, including:

IMP dehydrogenase (IMPDH): This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a committed step in GTP synthesis.

Guanylate kinase (Gmk): This enzyme phosphorylates GMP to form GDP. biorxiv.orgresearchgate.net

Hypoxanthine-guanine phosphoribosyltransferase (HprT): This enzyme is involved in the purine salvage pathway. researchgate.net

By inhibiting these enzymes, (p)ppGpp effectively and rapidly reduces the cellular GTP concentration. nih.govbiorxiv.org This drop in GTP levels is a key component of the bacterial stringent response. It serves multiple purposes, including slowing down processes with high GTP demand, such as ribosome biogenesis and DNA replication, thereby conserving resources during periods of scarcity. nih.govuni-marburg.de The regulation of GTP by (p)ppGpp is not merely a stress response but a vital housekeeping function, as the uncontrolled accumulation of GTP in the absence of (p)ppGpp can be lethal to the cell. nih.gov The structural similarity of (p)ppGpp to GTP and GDP allows it to compete with these nucleotides for binding to various target proteins, including translational GTPases, further integrating the stress response with the machinery of protein synthesis. uni-marburg.de

Table 3: Key Enzymes in GTP Synthesis Inhibited by (p)ppGpp in Prokaryotes

Enzyme Function in GTP Synthesis Reference
IMP Dehydrogenase (IMPDH) Converts IMP to XMP researchgate.net
Guanylate Kinase (Gmk) Converts GMP to GDP biorxiv.orgresearchgate.net
Hypoxanthine-guanine phosphoribosyltransferase (HprT) Salvages guanine to GMP researchgate.net

Gtpases As Molecular Switches: Structure and Mechanism

Classification and Overview of GTPase Superfamilies

The GTPase superfamily is broadly categorized based on sequence homology, structure, and function into several major families. nih.govwikipedia.org The primary distinction lies between the monomeric small GTPases and the more complex heterotrimeric G-proteins and large GTPases. wikipedia.org

Small GTPases (e.g., Ras, Rho, Rab, Arf, Ran, Sar1)

Small GTPases, also known as the Ras superfamily, are monomeric proteins with a molecular weight of 20-40 kDa. wikipedia.orgbibliotekanauki.pl They share a conserved structural core known as the G domain, which is responsible for GTP/GDP binding and hydrolysis. wikipedia.orgbibliotekanauki.pl This superfamily is further divided into at least five main families, each with distinct cellular functions. nih.govwikipedia.org

Small GTPase Family Primary Functions Key Members
Ras Regulate gene expression and cell proliferation. wikipedia.orgebm-journal.orgHRAS, KRAS, NRAS, Rap, Ral, Rit wikipedia.org
Rho Control cytoskeleton reorganization, cell morphology, and gene expression. wikipedia.orgebm-journal.orgRhoA, Rac1, Cdc42 nih.govebm-journal.org
Rab Regulate intracellular vesicle trafficking, including budding, targeting, and fusion. nih.govebm-journal.orgOver 60 known members in mammals. nih.gov
Arf Modulate vesicle budding and uncoating, particularly within the Golgi apparatus. mdpi.comebm-journal.orgArf1-Arf6
Ran Involved in nucleocytoplasmic transport of proteins and RNA. mdpi.comwikipedia.orgRan
Sar1 A key component of the COPII coat, promoting vesicle formation from the endoplasmic reticulum. mdpi.comebi.ac.ukSar1a, Sar1b

Ras Family : The Ras family is primarily involved in transmitting signals that control cell growth and division. wikipedia.org

Rho Family : Members of the Rho family are central to regulating the actin cytoskeleton, cell polarity, and cell cycle progression. nih.govebm-journal.org

Rab Family : The largest family of small GTPases, Rab proteins are master regulators of vesicle transport, ensuring the specificity of membrane trafficking pathways. nih.govebm-journal.org

Arf Family : ADP-ribosylation factor (Arf) proteins are critical for the formation of coated vesicles at the Golgi complex and other membranes. mdpi.com

Ran Family : The Ran GTPase is essential for the transport of molecules into and out of the nucleus. mdpi.comwikipedia.org

Sar1 Family : Sar1 proteins initiate the assembly of the COPII coat on the endoplasmic reticulum membrane, a crucial step in protein secretion. mdpi.comebi.ac.uk

Heterotrimeric G-Proteins

Heterotrimeric G-proteins are composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). oup.comnih.gov They are key players in transmembrane signaling, coupling the activation of G protein-coupled receptors (GPCRs) to intracellular effector molecules. nih.govcambridge.org The α-subunit contains the GTP-binding domain and possesses intrinsic GTPase activity. wikipedia.org The β and γ subunits form a stable dimer (Gβγ). nih.gov

Upon receptor activation, the Gα subunit releases its bound GDP and binds GTP, leading to its dissociation from the Gβγ dimer. cambridge.orgwikipedia.org Both the GTP-bound Gα subunit and the free Gβγ complex can then interact with and regulate the activity of various downstream effectors, such as enzymes and ion channels. wikipedia.org The hydrolysis of GTP to GDP by the Gα subunit terminates the signal and leads to the reassociation of the heterotrimer, returning it to its inactive state. wikipedia.orgcambridge.org There are four main families of heterotrimeric G-proteins, classified based on the sequence and function of their α subunits: Gαs, Gαi, Gαq, and Gα12/13. wikipedia.org

Large GTPases (e.g., Dynamin)

Large GTPases are a group of proteins that, in addition to the conserved G domain, possess other functional domains. cam.ac.uk Dynamin is the prototypical member of this family and is crucial for endocytosis, specifically for the fission of clathrin-coated vesicles from the plasma membrane. biologists.comembopress.org

Dynamin and its relatives are characterized by a low affinity for guanine (B1146940) nucleotides and a high rate of basal GTP hydrolysis. biologists.com A key feature of these proteins is their ability to self-assemble into helical oligomers around the necks of budding vesicles. biologists.com This assembly dramatically stimulates their GTPase activity. cam.ac.uk The energy derived from GTP hydrolysis is thought to drive a conformational change in the dynamin polymer, leading to the constriction and eventual scission of the membrane neck. biologists.com The dynamin superfamily also includes proteins involved in mitochondrial fission and fusion, cytokinesis, and antiviral responses. cam.ac.uknih.gov

Molecular Mechanism of Guanosine (B1672433) Triphosphate Binding and Hydrolysis

The function of all GTPases as molecular switches is fundamentally dependent on the cycle of GTP binding and hydrolysis, which takes place within a highly conserved structural unit. wikipedia.org

The Conserved G Domain

The hallmark of the GTPase superfamily is the presence of a conserved catalytic domain of about 20 kDa, known as the G domain. mdpi.combibliotekanauki.pl This domain typically consists of a central six-stranded β-sheet surrounded by five α-helices. ebi.ac.uknih.gov Within the G domain are several conserved sequence motifs, designated G1 through G5, which are crucial for guanine nucleotide binding and hydrolysis. mdpi.comnih.gov

G Motif Consensus Sequence (Example) Function
G1 (P-loop) GxxxxGK(S/T)Binds the β- and γ-phosphates of GTP/GDP. mdpi.comnih.gov
G2 (Switch I) xT/SxCoordinates the Mg2+ ion and interacts with the γ-phosphate; critical for effector interaction. nih.govebi.ac.uk
G3 (Switch II) DxxG(Q/H/T)Binds the γ-phosphate and Mg2+ ion; contains a catalytic glutamine essential for hydrolysis. mdpi.comebi.ac.uk
G4 (N/T)KxDProvides specificity for the guanine base. mdpi.comnih.gov
G5 (C/S)A(K/L/T)Contributes to guanine base specificity. mdpi.comnih.gov

The G1 motif, or P-loop, is responsible for binding the phosphate (B84403) groups of the nucleotide. ebi.ac.uknih.gov The G2 and G3 motifs are part of the "switch" regions and are sensitive to the presence of the γ-phosphate of GTP. ebi.ac.uk The G4 and G5 motifs are primarily involved in recognizing the guanine base, ensuring the high specificity of the protein for GTP over other nucleotides like ATP. mdpi.comnih.gov The hydrolysis of GTP to GDP and inorganic phosphate (Pi) is an SN2 reaction that depends on the precise positioning of a water molecule for nucleophilic attack and the coordination of a magnesium ion (Mg2+). wikipedia.orgresearchgate.net

Conformational Changes in Switch Regions

The transition between the active (GTP-bound) and inactive (GDP-bound) states of a GTPase is governed by significant conformational changes in two flexible loop regions known as Switch I (located in the G2 region) and Switch II (encompassing the G3 motif). mdpi.comnih.gov

When GTP is bound, the presence of the terminal γ-phosphate stabilizes the Switch I and Switch II regions in a specific, ordered conformation. mdpi.compnas.org In this "on" state, these regions are properly folded to interact with and activate downstream effector proteins. wikipedia.org

Following GTP hydrolysis, the γ-phosphate is released. nih.gov This loss of interaction causes the Switch I and Switch II regions to relax into a more flexible and disordered conformation, characteristic of the inactive, GDP-bound "off" state. mdpi.compnas.org In this state, the GTPase loses its affinity for its effector proteins, thus terminating the downstream signal. wikipedia.org These conformational changes are the physical basis of the molecular switch function, allowing GTPases to cycle between states of being able to transmit a signal and being silent. nih.govpnas.org

Role of Magnesium Ions in Hydrolysis

The hydrolysis of Guanosine Triphosphate (GTP) to Guanosine Diphosphate (B83284) (GDP) and inorganic phosphate (Pi) is a critical reaction that "switches off" GTPase signaling. wikipedia.orgnih.gov This process is fundamentally dependent on the presence of a magnesium ion (Mg2+). wikipedia.orgnih.gov The Mg2+ ion is a crucial cofactor for the full activity of many GTPases, like Ras, and plays a multifaceted role in the catalytic mechanism. nih.govnih.govresearchgate.net

The Mg2+ ion coordinates with the phosphate groups of the bound GTP molecule. ibiology.org Specifically, it interacts with the β- and γ-phosphates, a configuration that is essential for hydrolysis. nih.govnih.govibiology.org This coordination is not static; it induces structural changes in the GTP molecule itself. The Ras·Mg2+ complex, for instance, forces the triphosphate into a stretched conformation. nih.govnih.gov This conformation elongates the bond between the β- and γ-phosphates, which is the bond cleaved during hydrolysis. nih.govnih.gov Furthermore, the γ-phosphate is forced into a more planar structure, moving the molecule's conformation closer to the pentacoordinate transition state required for the SN2 nucleophilic attack by a water molecule. wikipedia.orgnih.govnih.gov

Beyond structural strain, the magnesium ion helps to neutralize the negative charges of the phosphate groups, making the γ-phosphate more susceptible to nucleophilic attack. ibiology.org It also plays a role in correctly positioning the attacking water molecule and stabilizing the transition state of the reaction. researchgate.net Quantum mechanics and molecular mechanics simulations have revealed that Mg2+ provides a temporary storage for electrons from the triphosphate during the reaction, returning them to the diphosphate after the cleavage and release of Pi. nih.govnih.gov In some GTPases, the Mg2+ ion is held in place by interactions with conserved residues in the protein's G2 and G3 motifs. mdpi.com For Rho family GTPases, the presence of Mg2+ enhances the intrinsic rate of GTP hydrolysis by 4 to 10-fold. nih.gov Molecular dynamics simulations suggest the presence of the Mg2+ ion restricts the rotation of the γ-phosphate, which in turn enhances the hydrolysis rate. nih.gov

Intrinsic Hydrolysis Activity

GTPases possess an inherent, or intrinsic, capacity to hydrolyze bound GTP to GDP. jove.comresearchgate.net This intrinsic GTPase activity serves as a built-in timer, allowing the protein to remain in the active, GTP-bound state for a limited time before deactivating itself. wikipedia.org However, this self-inactivation process is typically very slow. mdpi.comjove.comfrontiersin.org For example, the intrinsic GTP hydrolysis rate for normal Ras p21 protein at 37°C is in the range of 5.3-6.6 millimoles per minute per mole of p21. nih.gov Another study measured the rate for wild-type Ras at approximately 3.5 x 10-5 s-1. pnas.org This slow rate means that in a cellular context, GTPases would remain "on" for extended periods if left unregulated. jove.comwikipedia.org

The low intrinsic activity is due to the energetic barrier of the hydrolysis reaction. Efficient catalysis requires precise positioning of a water molecule for the nucleophilic attack and stabilization of negative charges that develop in the transition state. researchgate.net While the GTPase active site contains residues that contribute to this, such as a conserved glutamine in the switch II region in many Ras and Rho subfamily members, the machinery is often incomplete or sub-optimally configured for rapid catalysis without assistance. researchgate.netutoronto.ca The impairment of this already slow intrinsic hydrolysis is a common defect in oncogenic Ras mutations, which become locked in a constitutively active state. nih.govpnas.org For instance, the [Val12] oncogenic mutant of p21 exhibits a significantly lower rate of GTP hydrolysis, measured at 1.4-1.9 mmol/min per mol of p21. nih.gov

GTPase VariantIntrinsic Hydrolysis RateSource
Normal Ras p215.3-6.6 mmol/min/mol nih.gov
Oncogenic Ras p21 [Val12]1.4-1.9 mmol/min/mol nih.gov
Wild-type Ras~3.5 x 10-5 s-1 pnas.org
Ypt51p0.0052 min-1 embopress.org

Regulatory Proteins of GTPase Cycling

The cycling of GTPases between their active (GTP-bound) and inactive (GDP-bound) states is tightly controlled by several classes of regulatory proteins. mdpi.comnih.gov These regulators are essential because the intrinsic rates of both GDP dissociation and GTP hydrolysis are generally too slow to facilitate the rapid signaling changes required by the cell. mdpi.comwikipedia.org The three main families of regulatory proteins are Guanine Nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and Guanine Nucleotide Dissociation Inhibitors (GDIs). wikipedia.orgjove.comrsc.org

Guanine Nucleotide Exchange Factors (GEFs)

Guanine Nucleotide Exchange Factors (GEFs) are the primary activators of GTPases. wikipedia.orgnih.gov They function by promoting the dissociation of the tightly bound GDP from the inactive GTPase. wikipedia.orgresearchgate.net The dissociation of GDP is a rate-limiting step in the activation cycle, as it occurs very slowly on its own. wikipedia.org GEFs bind to the GDP-bound GTPase and induce conformational changes in key regions of the GTPase, such as the P-loop and the switch I and switch II domains. mdpi.comwikipedia.org These changes destabilize the interaction between the GTPase and the guanine nucleotide, specifically disrupting the coordination of the magnesium ion and the phosphate groups, which ultimately catalyzes the release of GDP. nih.govwikipedia.org

Once GDP has been released, the nucleotide-binding pocket of the GTPase is temporarily empty. jove.com Because the intracellular concentration of GTP is typically about 10 times higher than that of GDP, a GTP molecule rapidly binds to the unoccupied site. wikipedia.org The binding of GTP induces a conformational change in the switch regions of the GTPase, locking it into its active "on" state and causing the release of the GEF, which can then go on to activate other GTPase molecules. mdpi.comwikipedia.org In this way, GEFs link upstream signals from cell-surface receptors and other pathways to the activation of specific GTPases. nih.govbohrium.com

GTPase-Activating Proteins (GAPs)

GTPase-Activating Proteins (GAPs), also known as GTPase-accelerating proteins, are negative regulators of GTPase signaling. wikipedia.orgnih.gov Their function is to dramatically accelerate the slow intrinsic rate of GTP hydrolysis by the GTPase, effectively turning the molecular switch "off". wikipedia.orgjove.comwikipedia.org This acceleration terminates the signaling event by converting the active, GTP-bound protein back to its inactive, GDP-bound state. wikipedia.orgnih.gov GAPs can increase the rate of GTP hydrolysis by several orders of magnitude; for example, GAPs for heterotrimeric G proteins can accelerate hydrolysis by more than 2000-fold, while some GAPs for Ypt/Rab GTPases can achieve enhancements of 104 to 105-fold. embopress.orgnih.govannualreviews.org

GAPs achieve this remarkable rate enhancement by binding to the active GTP-bound GTPase and stabilizing the transition state for hydrolysis. researchgate.netnih.gov Many GAPs, particularly those for the Ras and Rho families, insert a catalytic residue, typically an arginine known as an "arginine finger," into the active site of the GTPase. wikipedia.orgembopress.orgnih.gov This donated residue helps to neutralize the developing negative charge on the phosphate groups during the reaction and properly orients the catalytic machinery for efficient hydrolysis. researchgate.netfrontiersin.orgwikipedia.org In other cases, such as with GAPs for heterotrimeric G proteins (known as RGS proteins), the mechanism is allosteric; the GAP binds and stabilizes a conformation of the G protein that is optimal for its own intrinsic catalytic residues to perform hydrolysis, without inserting a residue directly into the active site. nih.govannualreviews.orgacs.org

Regulatory ProteinFunctionMechanism
GEF (Guanine Nucleotide Exchange Factor)Activates GTPasePromotes dissociation of GDP, allowing GTP to bind. wikipedia.orgnih.gov
GAP (GTPase-Activating Protein)Inactivates GTPaseAccelerates the intrinsic GTP hydrolysis rate. wikipedia.orgnih.gov
GDI (Guanine Nucleotide Dissociation Inhibitor)Inhibits GTPase ActivationBinds to GDP-bound GTPase, preventing GDP release and membrane localization. wikipedia.orgwikipedia.org

Guanine Nucleotide Dissociation Inhibitors (GDIs)

Guanine Nucleotide Dissociation Inhibitors (GDIs) represent a third class of regulatory proteins that maintain GTPases in an inactive state. wikipedia.orgpnas.org GDIs bind specifically to the GDP-bound form of small GTPases, such as those in the Rho and Rab families. wikipedia.orgwikipedia.org By binding to the inactive GTPase, GDIs inhibit the dissociation of GDP. wikipedia.orgpnas.org This action directly antagonizes the function of GEFs, thereby preventing the GTPase from being activated. researchgate.net

In addition to locking the GTPase in its inactive state, GDIs play a crucial role in regulating the subcellular localization of their targets. wikipedia.org Many small GTPases are modified with lipid groups (such as prenylation) that anchor them to cellular membranes, which is where they encounter their effectors and perform their functions. mdpi.comwikipedia.org GDIs can bind to this lipid moiety, sequestering the inactive GTPase in the cytosol and preventing it from localizing to the membrane. wikipedia.orgresearchgate.netucd.ie This sequestration effectively blocks the GTPase from accessing its activation signals (GEFs) and downstream targets. researchgate.net The inhibitory binding of a GDI can be reversed by a GDI displacement factor, allowing the GTPase to be released at the appropriate membrane to participate in signaling. wikipedia.org

Compound and Protein Table

NameType
This compound (GTP)Nucleotide
Guanosine Diphosphate (GDP)Nucleotide
Magnesium (Mg2+)Ion / Cofactor
Guanine Nucleotide Exchange Factor (GEF)Protein
GTPase-Activating Protein (GAP)Protein
Guanine Nucleotide Dissociation Inhibitor (GDI)Protein
RasProtein (GTPase)
RhoProtein (GTPase)
RabProtein (GTPase)
Ypt51pProtein (GTPase)
Regulator of G protein Signaling (RGS)Protein (GAP)
ArginineAmino Acid
GlutamineAmino Acid
ValineAmino Acid

Roles of Guanosine Triphosphate in Cellular Processes

Protein Synthesis (Translation) GTP is essential for protein synthesis, also known as translation, where the genetic information encoded in messenger RNA (mRNA) is used to build proteins.wikipedia.orgrevvity.comIt provides the necessary energy for several key steps in this process, from the initiation of the polypeptide chain to its elongation and the final termination.wikipedia.orgvaia.comarxiv.org

Fidelity and Proofreading Mechanisms in Translation GTP hydrolysis plays a critical role in ensuring the accuracy, or fidelity, of protein synthesis through a process known as kinetic proofreading.physicallensonthecell.orgnih.govThis mechanism allows the ribosome to discriminate between correct (cognate) and incorrect (non-cognate or near-cognate) aa-tRNAs.chapman.edunih.govThe initial selection of the aa-tRNA occurs before GTP hydrolysis.nih.govIf an incorrect aa-tRNA binds, it is more likely to dissociate before GTP is hydrolyzed.nih.govThe hydrolysis of GTP by EF-Tu acts as an irreversible step that separates two selection phases.nih.govA second proofreading step occurs after GTP hydrolysis but before the aa-tRNA is fully accommodated into the A-site, providing another opportunity to reject incorrect aa-tRNAs.pnas.orgThis multi-step proofreading, powered by GTP hydrolysis, significantly enhances the accuracy of translation.pnas.org

Data Tables

Table 1: Key GTP-Dependent Factors in Protein Synthesis

Factor Organism Stage of Translation Function
IF2 (Initiation Factor 2) Prokaryotes Initiation Promotes binding of initiator fMet-tRNA and subunit joining. nih.govgenome.jp
eIF2 (eukaryotic Initiation Factor 2) Eukaryotes Initiation Delivers initiator Met-tRNA to the 40S ribosome; GTP hydrolysis is a checkpoint for start codon selection. nih.govnih.gov
EF-Tu (Elongation Factor Tu) Prokaryotes Elongation Binds and delivers aminoacyl-tRNA to the A-site of the ribosome. wikipedia.orgchapman.edu
eEF1A (eukaryotic Elongation Factor 1A) Eukaryotes Elongation Homologue of EF-Tu; delivers aminoacyl-tRNA to the A-site. wikipedia.org
EF-G (Elongation Factor G) Prokaryotes Elongation Catalyzes the translocation of the ribosome along the mRNA. pnas.orgwikipedia.org

| eEF2 (eukaryotic Elongation Factor 2) | Eukaryotes | Elongation | Homologue of EF-G; catalyzes ribosome translocation. genome.jp |

Table 2: Compound Names Mentioned in the Article

Compound Name
Adenosine (B11128) triphosphate (ATP)
Aminoacyl-tRNA (aa-tRNA)
Guanosine (B1672433) diphosphate (B83284) (GDP)
Guanosine triphosphate (GTP)
Messenger RNA (mRNA)

Signal Transduction Pathways

This compound is essential for signal transduction, acting as a molecular switch in conjunction with G-proteins. wikipedia.orgbaseclick.eu This process involves the conversion of GTP to Guanosine Diphosphate (GDP) by GTPase enzymes, which effectively turns cellular signals on and off. wikipedia.orgruhr-uni-bochum.de

G-Protein Coupled Receptor (GPCR) Signaling

G-Protein Coupled Receptors (GPCRs) are a large family of cell surface receptors that detect molecules outside the cell and initiate internal signal transduction pathways. wikipedia.org When a ligand binds to a GPCR, it induces a conformational change in the receptor, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein. pressbooks.pubahajournals.org

This interaction catalyzes the exchange of GDP for GTP on the Gα subunit of the G-protein. wikipedia.orgpressbooks.pubahajournals.org The binding of GTP activates the Gα subunit, causing it to dissociate from the Gβγ dimer. pressbooks.pubahajournals.org Both the Gα-GTP subunit and the Gβγ complex can then interact with various downstream effector proteins, propagating the signal and leading to a cellular response. pressbooks.pubahajournals.orgresearchgate.net The signaling is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process accelerated by GTPase-activating proteins (GAPs). pressbooks.pubahajournals.org This inactivation leads to the reassociation of the Gα subunit with the Gβγ dimer, returning the G-protein to its inactive state. pressbooks.pubahajournals.org

ComponentState/ActionRole in Signaling
GPCR Ligand-boundActs as a Guanine Nucleotide Exchange Factor (GEF). pressbooks.pubahajournals.org
Gα subunit GDP-boundInactive state, complexed with Gβγ. pressbooks.pub
Gα subunit GTP-boundActive state, dissociates from Gβγ to signal downstream. pressbooks.pubahajournals.org
GTP Hydrolysis Gα-GTP to Gα-GDPInactivates the G-protein, terminating the signal. pressbooks.pubahajournals.org

Small GTPase-Mediated Signaling Cascades

Small GTPases, also known as small G-proteins, are a superfamily of monomeric proteins that act as molecular switches in a multitude of cellular processes. wikipedia.orgwikipedia.org They cycle between an active GTP-bound state and an inactive GDP-bound state. wikipedia.orgnus.edu.sgmdpi.com This cycling is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis. wikipedia.orgnus.edu.sgresearchgate.net

These small GTPases are central to regulating cell growth, differentiation, movement, and vesicle transport. wikipedia.orgtaylorandfrancis.com The Ras superfamily of small GTPases is divided into several families, including Ras, Rho, Ran, Rab, and Arf, each with distinct cellular functions. wikipedia.orgnih.gov

The Rho family of GTPases, including well-studied members like Rac1, RhoA, and RhoC, are key regulators of the actin cytoskeleton. wikipedia.orgnih.gov The activation of these proteins by the binding of GTP leads to downstream signaling that influences the organization of actin filaments. encyclopedia.pub

RhoA is primarily involved in the formation of stress fibers and focal adhesions. nih.gov

Rac1 activation leads to the formation of lamellipodia, which are sheet-like protrusions at the cell's leading edge. nih.gov

Cdc42 , another member of the Rho family, stimulates the formation of filopodia, which are thin, finger-like projections. nus.edu.sg

RhoC , which is highly similar to RhoA, also participates in regulating the cytoskeleton and is implicated in cancer progression. cytoskeleton.comrupress.org

The precise spatial and temporal control of these Rho GTPases is crucial for dynamic cellular processes. rupress.org For instance, Rac1 and RhoA often have antagonistic roles in controlling cell morphology and movement. rupress.org

The dynamic remodeling of the actin cytoskeleton, orchestrated by small GTPases, is fundamental to cell migration and invasion. encyclopedia.pubnih.gov These processes require the coordinated formation of protrusive structures like lamellipodia and filopodia at the cell front, and the retraction of the cell rear. nih.gov

The localized activity of Rho family GTPases is critical for directional movement. nih.gov For example, Rac1 is typically activated at the leading edge to drive membrane protrusion, while RhoA activity is often associated with contractility at the cell rear. nih.gov The interplay between different Rho GTPases, regulated by their specific GEFs and GAPs, allows cells to respond to migratory cues and navigate through tissues. nih.gov Dysregulation of these signaling pathways is frequently observed in cancer metastasis, where cancer cells acquire enhanced migratory and invasive capabilities. encyclopedia.pubcancerbiomed.org

Small GTPases of the Ras and Rho families are integral to signaling pathways that control cell proliferation and differentiation. nus.edu.sgtaylorandfrancis.comencyclopedia.pub The Ras family, in particular, are major regulators of cell proliferation, and mutations in Ras genes are strongly linked to cancer. nus.edu.sg

When activated by GTP binding, Ras proteins can initiate signaling cascades, such as the MAP kinase pathway, that lead to changes in gene expression promoting cell growth and division. thermofisher.com Rho GTPases also contribute to cell cycle progression and have been shown to influence cell fate decisions during differentiation. nih.govnih.gov The coordinated action of these small GTPases ensures that cells divide and differentiate in a controlled manner in response to external signals. taylorandfrancis.com

Microtubule Dynamics and Cytoskeleton Organization

This compound plays a critical role in the dynamics of microtubules, which are major components of the eukaryotic cytoskeleton. frontiersin.org Microtubules are polymers composed of α- and β-tubulin heterodimers. frontiersin.orgnih.gov Each tubulin subunit binds a molecule of GTP. frontiersin.orguni-leipzig.de

The GTP bound to α-tubulin is stable and non-hydrolyzable, while the GTP on β-tubulin is at an exchangeable site and is hydrolyzed to GDP shortly after the tubulin dimer incorporates into a growing microtubule. frontiersin.orgnih.govoup.com This hydrolysis of GTP to GDP is a key event that drives the dynamic instability of microtubules, a process characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization). frontiersin.orgnih.govberkeley.edu

The presence of a "GTP cap," a region of GTP-bound tubulin at the growing end of the microtubule, stabilizes the polymer. nih.gov Loss of this cap, as GTP hydrolysis catches up to the rate of polymerization, leads to a conformational change in the tubulin subunits. frontiersin.orgnih.gov GDP-bound tubulin has a curved conformation, which weakens the lateral interactions between protofilaments and promotes rapid depolymerization. frontiersin.orgnih.gov Experiments using non-hydrolyzable GTP analogs, such as GMPCPP, have shown that GTP hydrolysis is not required for polymerization itself but is essential for depolymerization and dynamic instability. molbiolcell.orgnih.gov This dynamic behavior allows microtubules to rapidly reorganize, which is crucial for processes like cell division, intracellular transport, and maintaining cell structure. frontiersin.orgnih.gov

MoleculeFunction in Microtubule Dynamics
GTP-tubulin Promotes polymerization and forms a stabilizing cap at the microtubule end. nih.gov
GDP-tubulin Induces a curved conformation, leading to destabilization and depolymerization. frontiersin.orgnih.gov
GTP Hydrolysis Triggers the switch from a stable (growing) to an unstable (shrinking) state. frontiersin.orgberkeley.edu
GMPCPP (non-hydrolyzable GTP analog) Promotes polymerization but blocks depolymerization, suppressing dynamic instability. molbiolcell.orgnih.gov

The this compound Cap Model

The "GTP cap" model was proposed to explain the remarkable ability of microtubules to switch between phases of growth and shrinkage. molbiolcell.orgberkeley.edu This model posits that the growing ends of a microtubule are stabilized by a protective cap composed of GTP-bound tubulin dimers. elifesciences.orgnih.govnih.gov This cap forms because the addition of new GTP-tubulin dimers at the microtubule end occurs faster than the hydrolysis of GTP in the previously incorporated subunits. nih.govmolbiolcell.org

This region of GTP-tubulin (or potentially GDP-Pi-tubulin, before the phosphate (B84403) is released) at the polymerizing end is thought to maintain the straight conformation of the protofilaments, facilitating further growth and protecting the microtubule from depolymerization. nih.govberkeley.edu The loss of this stabilizing cap is considered the trigger for a "catastrophe," an abrupt switch from a state of slow growth to one of rapid shrinkage. molbiolcell.orgmolbiolcell.org When the cap is lost, the unstable GDP-bound tubulin core is exposed at the microtubule end, leading to the rapid disassembly of the polymer. elifesciences.orgnih.gov

Role in Microtubule Stability and Polymerization

The GTP cap is fundamentally critical for microtubule stability and continued polymerization. elifesciences.orgnih.gov The presence of this cap of GTP-tubulin subunits at the growing microtubule end has a stabilizing effect that encourages the addition of more subunits and prevents the microtubule from switching into a depolymerizing state. nih.govmolbiolcell.org The energy for this dynamic process is supplied by GTP hydrolysis. mpi-cbg.de

Research using mutated human tubulin with blocked GTP hydrolysis demonstrated that these microtubules were exceptionally stable. elifesciences.org This confirms that the GTP-bound conformation is inherently stable and promotes polymerization. The stability conferred by the cap is directly linked to its existence; its stochastic loss leads to the exposure of the unstable GDP-tubulin lattice and initiates catastrophe. molbiolcell.orgmolbiolcell.org Therefore, the GTP cap acts as a kinetic stabilizer of the microtubule structure, allowing for periods of sustained growth.

Relationship between this compound Hydrolysis Rate and Cap Size

The size of the GTP cap is not fixed but is dynamically determined by the balance between two key rates: the rate of GTP-tubulin addition (i.e., the microtubule growth speed) and the rate of GTP hydrolysis within the microtubule lattice. nih.govmolbiolcell.org If the rate of polymerization is high relative to the rate of hydrolysis, a larger GTP cap will form. Conversely, if the growth rate slows or the hydrolysis rate increases, the cap will shrink.

Recent studies have precisely demonstrated this relationship. By using mutated tubulin that slows down the rate of GTP hydrolysis, researchers have shown that this leads to extended GTP caps (B75204). elifesciences.orgnih.gov These elongated caps, in turn, result in hyperstable microtubules. biorxiv.org The length of the cap directly correlates with the stability of the microtubule. elifesciences.org For instance, a four-fold reduction in the GTP hydrolysis rate was shown to result in a four-fold longer lifetime and size of the GTP cap. elifesciences.org Computational models also predict that the mean size of the tubulin-GTP cap is inversely dependent on the hydrolysis rate. researchgate.net

Table 1: Research Findings on GTP Hydrolysis Rate, Cap Size, and Microtubule Stability

Parameter StudiedObservationImplication on Microtubule DynamicsReference(s)
GTP Hydrolysis Rate Slower hydrolysis leads to an extended lifetime and size of the GTP cap. A four-fold slower hydrolysis rate resulted in a four-fold longer cap.Slower hydrolysis increases microtubule stability. elifesciences.org
GTP Cap Size The mean cap size is inversely proportional to the GTP hydrolysis rate constant.A larger cap is more protective against catastrophe. nih.govresearchgate.net
Blocked GTP Hydrolysis Microtubules assembled from tubulin with blocked GTPase activity are hyperstable.Demonstrates the inherent stability of the GTP-tubulin lattice and the role of hydrolysis in creating instability. elifesciences.org
Cap Length and Stability The length of the GTP cap was found to be the determining factor for microtubule stability.Longer caps provide greater protection against depolymerization. elifesciences.org

Dynamic Instability Mechanisms (Growth and Shrinkage Phases)

Dynamic instability is the hallmark behavior of microtubules, characterized by the stochastic switching between phases of slow, sustained growth (polymerization) and periods of rapid, catastrophic shrinkage (depolymerization). nih.govfrontiersin.orgmpi-cbg.de This behavior is an intrinsic property of tubulin, driven by the energy derived from GTP hydrolysis. nih.govberkeley.edu The four key parameters describing dynamic instability are the rate of growth, the rate of shrinkage, the frequency of catastrophe (switching from growth to shrinkage), and the frequency of rescue (switching from shrinkage back to growth). mpi-cbg.de

Growth Phase: During the growth phase, GTP-bound tubulin dimers add to the microtubule plus end, forming the stabilizing GTP cap. molbiolcell.org The rate of this growth is dependent on the concentration of available tubulin dimers. molbiolcell.orgnih.gov As long as the GTP cap is maintained, the microtubule continues to elongate.

Shrinkage Phase (Catastrophe): A catastrophe is triggered by the random loss of the GTP cap. molbiolcell.orgberkeley.edu This loss is a stochastic event that occurs when the rate of GTP hydrolysis at the end of the polymer outpaces the rate of addition of new GTP-tubulin. molbiolcell.org The exposure of the GDP-bound tubulin core, which favors a curved conformation, leads to the rapid and progressive peeling away of protofilaments from the microtubule end, resulting in rapid shrinkage. elifesciences.orgnih.gov

Microtubule-Associated Proteins (MAPs) and this compound Interactions

Microtubule dynamics are not solely governed by tubulin and GTP but are finely tuned by a host of Microtubule-Associated Proteins (MAPs). wikipedia.org These proteins bind to microtubules and can significantly influence their stability, polymerization rates, and the frequency of catastrophe and rescue, often by interacting with or modulating the effects of the GTP-driven cycle. molbiolcell.orgnih.gov

MAPs can be broadly categorized as stabilizers or destabilizers.

Stabilizing MAPs: Proteins like Tau and MAP2 bind to the microtubule lattice, promoting assembly and suppressing dynamic instability. wikipedia.org They stabilize the polymer, effectively reinforcing the structure and making it less susceptible to the catastrophe that follows GTP cap loss. wikipedia.orgcreativebiolabs.net The CLASP family of proteins, for example, strongly suppresses microtubule catastrophe without altering the growth rate or the size of the EB comet (a proxy for the GTP cap), suggesting they provide stability through a mechanism that is independent of cap size itself. molbiolcell.org

Destabilizing MAPs: Other MAPs, such as certain kinesins (e.g., kinesin-8 and kinesin-13 families), act as depolymerases, promoting catastrophe and increasing the rate of shrinkage. mpi-cbg.de

Interestingly, the relationship between MAPs, GTP cap size, and stability is complex. For instance, the microtubule polymerase XMAP215 accelerates the growth rate, which leads to a larger GTP cap (as measured by EB protein binding), yet it also increases the frequency of catastrophe. molbiolcell.org This finding challenges the simple model that a larger GTP cap is always more protective and indicates that MAPs can fundamentally alter the rules of dynamic instability established for pure tubulin in vitro. molbiolcell.org The interaction of some MAPs with actin filaments has also been shown to be modulated by nucleotides, though GTP itself did not inhibit the formation of MAP-actin bundles, unlike ATP. nih.govsemanticscholar.org

Vesicular Trafficking and Intracellular Transport

Beyond its role in the cytoskeleton, this compound is a central regulator of vesicular trafficking and intracellular transport. This critical cellular function, which involves the movement of cargo between different organelles and the plasma membrane, is orchestrated by a large superfamily of small GTPases, most notably the Rab proteins. mdpi.comthoracickey.comconicet.gov.ar

These small GTPases function as molecular switches that cycle between an active, GTP-bound state and an inactive, GDP-bound state. creativebiolabs.netthoracickey.com

Activation: The exchange of GDP for GTP is facilitated by proteins known as Guanine nucleotide-exchange factors (GEFs). When in the active GTP-bound form, the GTPase typically associates with a membrane and recruits specific effector proteins. creativebiolabs.net

Function: These recruited effectors carry out the various steps of vesicular transport, including the budding of a vesicle from a donor membrane, its movement along cytoskeletal tracks (often microtubules), and its eventual tethering and fusion with a specific acceptor membrane. mdpi.comconicet.gov.ar Different Rab proteins are localized to distinct organelles and vesicle populations, thereby providing specificity to the trafficking pathways. For example, Rab5 is primarily involved in early endosome trafficking, while Rab7 regulates the maturation of late endosomes. creativebiolabs.net

Inactivation: The cycle is completed when the GTPase hydrolyzes its bound GTP to GDP, a process that is greatly accelerated by GTPase-activating proteins (GAPs). In its inactive GDP-bound state, the GTPase typically detaches from the membrane and resides in the cytoplasm until it is reactivated. creativebiolabs.netconicet.gov.ar

Another key GTPase, dynamin, is essential for pinching off newly formed vesicles, such as clathrin-coated vesicles, from the donor membrane. mdpi.comthoracickey.com Dynamin polymerizes into a helix around the neck of the budding vesicle, and the energy from GTP hydrolysis is thought to drive a conformational change that constricts and severs the membrane, releasing the vesicle into the cytoplasm. mdpi.com

Table 2: Key Guanosine Triphosphatases in Vesicular Trafficking

GTPase FamilyKey MembersPrimary Role in Vesicular TraffickingReference(s)
Rab Family Rab5Regulates trafficking to and fusion of early endosomes. creativebiolabs.netconicet.gov.arunina.it
Rab7Involved in the maturation of late endosomes and their fusion with lysosomes. creativebiolabs.net
Rab11Controls transport through recycling endosomes back to the plasma membrane. unina.it
Arf Family Arf1Regulates the formation of COPI-coated vesicles at the Golgi complex. thoracickey.com
Dynamin Family DynaminMediates the scission (pinching off) of vesicles from the parent membrane during endocytosis. mdpi.comthoracickey.com

This compound-Dependent Molecular Switches

This compound (GTP) is central to the function of a large family of proteins known as GTPases, which act as molecular switches in a multitude of cellular processes. wikipedia.orgwikipedia.org These proteins cycle between an active 'on' state when bound to GTP and an inactive 'on' state when bound to guanosine diphosphate (GDP). wikipedia.orgpnas.orgfsu.edu The transition between these two states is a fundamental regulatory mechanism, controlled by other proteins. Guanine nucleotide exchange factors (GEFs) facilitate the activation by promoting the exchange of GDP for GTP. pnas.orgfsu.edunih.gov Conversely, GTPase-activating proteins (GAPs) accelerate the inactivation by stimulating the hydrolysis of GTP to GDP. pnas.orgfsu.edunih.gov This controlled cycling allows G proteins to transduce signals and regulate cellular events with high precision. ubc.ca

There are two main classes of G proteins: heterotrimeric G proteins and small monomeric GTPases. wikipedia.org Heterotrimeric G proteins are composed of alpha (α), beta (β), and gamma (γ) subunits and are typically activated by G protein-coupled receptors (GPCRs) on the cell surface. wikipedia.orgubc.ca Upon activation, the GTP-bound α subunit dissociates from the βγ dimer, and both can then interact with downstream effector proteins to propagate a signal. wikipedia.orgubc.ca Small GTPases, such as those in the Ras superfamily, are single-unit proteins that function in a similar on/off manner but are involved in a wider array of intracellular processes, including vesicular transport. nih.govubc.ca

The significance of this molecular switch mechanism is underscored by its involvement in the regulation of cell growth, differentiation, gene expression, and movement. ubc.ca The ability of G proteins to be transiently activated and then quickly inactivated ensures that cellular responses are timely and appropriately terminated. ubc.ca

Rab GTPases in Vesicle Formation, Targeting, Docking, and Fusion

The Rab family of small GTPases represents the largest group of monomeric GTPases and are master regulators of intracellular vesicle trafficking. researchgate.netmdpi.com They are crucial for ensuring the specificity and efficiency of transport between different cellular compartments, such as the endoplasmic reticulum, Golgi apparatus, endosomes, and the plasma membrane. researchgate.netbiologists.com Each Rab protein is typically associated with a specific organelle or transport pathway, thereby providing a spatial and temporal framework for vesicle movement. biologists.com

The functions of Rab GTPases in vesicle trafficking can be broken down into several key steps:

Vesicle Budding: Activated Rab proteins can participate in the initial formation of transport vesicles. biologists.combiologists.com For instance, some Rabs are involved in cargo selection, ensuring that the correct molecules are incorporated into the budding vesicle. biologists.com

Vesicle Transport: Once a vesicle has budded, Rab proteins facilitate its movement to the correct target membrane. mdpi.comditki.com They achieve this by recruiting motor proteins that transport the vesicle along the cytoskeleton. mdpi.com

Vesicle Tethering and Docking: Upon reaching the target compartment, Rab proteins mediate the initial contact, or tethering, with the acceptor membrane. ditki.com They recruit specific tethering factors, which are proteins or protein complexes that act as a bridge between the vesicle and the target membrane. researchgate.net This interaction ensures the vesicle is correctly positioned for the final fusion step. ditki.com

Vesicle Fusion: While the fusion of the vesicle and target membranes is primarily driven by SNARE proteins, Rab GTPases play a crucial regulatory role in this process. researchgate.net They are thought to coordinate with the SNARE machinery to ensure that fusion occurs only when the vesicle is correctly docked at the appropriate target. researchgate.net

The specificity of vesicle transport is heavily reliant on the distinct localization of different Rab GTPases. mdpi.com With over 60 members in mammals, the Rab family provides a complex and highly regulated system for directing the flow of materials throughout the cell. researchgate.net

Arf/Sar1 GTPases in Coat Protein Assembly and Budding

ADP-ribosylation factor (Arf) and Secretion-Associated and Ras-related (Sar) GTPases are another critical family of small GTP-binding proteins that regulate vesicle formation by controlling the assembly of protein coats on donor membranes. nih.govmdpi.com These protein coats, such as COPI, COPII, and clathrin, are essential for deforming the membrane to form a bud and for selecting cargo to be transported. mdpi.comjove.com

The assembly of these coats is initiated by the activation of Arf or Sar1 GTPases at the membrane surface. jove.comtandfonline.com In their inactive, GDP-bound state, these proteins are typically soluble in the cytoplasm. jove.com Upon activation by a specific GEF located on the donor membrane, they exchange GDP for GTP. nih.govjove.com This conformational change exposes an N-terminal amphipathic helix, which then inserts into the membrane, anchoring the GTPase to the surface. nih.gov

Once bound to the membrane, the activated Arf/Sar1 GTPase recruits the specific coat protein complexes:

Sar1 GTPase is primarily responsible for recruiting the COPII coat to the endoplasmic reticulum (ER) membrane, initiating the formation of vesicles that will travel to the Golgi apparatus. mdpi.comtandfonline.com Sar1-GTP recruits the Sec23/24 adaptor protein complex, which in turn recruits the Sec13/31 outer coat components. tandfonline.com

Arf GTPases , particularly Arf1, are involved in recruiting the COPI coat to Golgi membranes for retrograde transport (from Golgi to ER) and the clathrin coat at the trans-Golgi network and the plasma membrane for transport to endosomes. mdpi.comtandfonline.com

The assembly of the coat helps to curve the membrane and concentrate cargo into the forming vesicle. tandfonline.com The hydrolysis of GTP by Arf/Sar1, often stimulated by a component of the coat complex acting as a GAP, leads to the disassembly of the coat after the vesicle has budded off. tandfonline.com This uncoating is necessary for the vesicle to subsequently fuse with its target membrane.

Regulation of Membrane Dynamics and Scission

This compound plays a crucial role in the final step of vesicle formation, known as scission, where the neck of the budding vesicle is severed from the donor membrane. This process is often mediated by the large GTPase, dynamin. nih.gov

Dynamin is recruited from the cytoplasm to the neck of a budding vesicle, particularly clathrin-coated pits during endocytosis. nih.gov It assembles into a helical collar around the membrane neck. nih.gov The hydrolysis of GTP by dynamin is thought to induce a conformational change in the dynamin helix, leading to the constriction of the vesicle neck. nih.govbiorxiv.org This mechanical force is believed to be sufficient to cause the fission of the membrane, releasing the vesicle into the cytoplasm. biorxiv.orgnih.gov

While dynamin is a key player, other GTPases also contribute to membrane dynamics and scission. For example, Arf1, in addition to its role in coat recruitment, is involved in generating membrane curvature and can participate in vesicle fission at the Golgi. nih.govthoracickey.com The insertion of Arf1's amphipathic helix into one leaflet of the lipid bilayer can create an imbalance that promotes membrane bending and eventual scission. nih.gov Furthermore, Rab GTPases, such as Rab11, are also implicated in membrane scission events through their interactions with specific effector proteins. nih.gov

The regulation of membrane dynamics by GTPases is a complex process involving the coordinated action of multiple proteins that sense and generate membrane curvature, ultimately leading to the precise and efficient budding and fission of transport vesicles. biorxiv.org

Nucleic Acid Synthesis and Processing

RNA Synthesis (Transcription)

This compound is a fundamental building block for the synthesis of ribonucleic acid (RNA) during the process of transcription. baseclick.eu RNA polymerase, the enzyme responsible for transcription, utilizes four main ribonucleoside triphosphates as substrates: adenosine triphosphate (ATP), cytidine (B196190) triphosphate (CTP), uridine (B1682114) triphosphate (UTP), and this compound (GTP). nih.govquizlet.combaseclick.eu

During transcription, RNA polymerase moves along a DNA template strand, reading its nucleotide sequence. nih.gov For each nucleotide on the DNA template, the enzyme incorporates a complementary ribonucleotide into the growing RNA chain. nih.gov When the DNA template contains a cytosine residue, RNA polymerase incorporates a guanosine monophosphate (derived from GTP) into the nascent RNA molecule. baseclick.eu

5' Capping of Eukaryotic mRNA

The 5' cap is a distinctive feature of eukaryotic messenger RNA (mRNA) that is crucial for its processing, export from the nucleus, and translation into protein. researchgate.netwikipedia.orgnih.gov This specialized structure is added to the 5' end of the nascent pre-mRNA molecule shortly after the initiation of transcription. wikipedia.orglibretexts.org The capping process involves a series of enzymatic reactions that utilize this compound (GTP) as a key substrate. researchgate.netnih.gov

The process begins with the action of RNA triphosphatase, which removes the terminal gamma-phosphate from the 5' end of the newly synthesized RNA, leaving a diphosphate end. researchgate.netlibretexts.org Subsequently, the enzyme mRNA guanylyltransferase (GTase) catalyzes the addition of a guanosine monophosphate (GMP) moiety from GTP to this diphosphate end. researchgate.netlibretexts.org This reaction forms an unusual 5'-5' triphosphate linkage between the guanosine and the first nucleotide of the mRNA. wikipedia.orgnih.gov The resulting structure is GpppN, where N is the first transcribed nucleotide. researchgate.net

Following this, the added guanine is methylated at the N7 position by the enzyme mRNA (guanine-N7-)-methyltransferase, using S-adenosyl-L-methionine as the methyl donor. wikipedia.orglibretexts.org This creates the basic cap structure, known as cap-0 (m7GpppN). wikipedia.orgdanaher.com In higher eukaryotes, further methylation can occur on the 2'-hydroxyl groups of the first and sometimes the second ribose sugars of the mRNA, forming cap-1 and cap-2 structures, respectively. wikipedia.org

The 5' cap plays a vital role in several subsequent steps of gene expression. It protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability. nih.govkhanacademy.org The cap is also recognized by cap-binding proteins, which are essential for the export of the mRNA from the nucleus to the cytoplasm and for the initiation of translation by recruiting the ribosomal machinery. researchgate.netnih.govkhanacademy.org

Table 1: Key Enzymes and Reactions in 5' Capping

EnzymeReactionProduct
RNA triphosphataseRemoves the terminal phosphate from the 5' end of the pre-mRNA.Diphosphorylated 5' end (ppNpNp-). researchgate.net
mRNA guanylyltransferase (GTase)Transfers GMP from GTP to the diphosphate end of the RNA. nih.govGpppN cap structure. nih.gov
mRNA (guanine-7-)-methyltransferaseAdds a methyl group to the N7 position of the cap guanine. nih.govm7GpppN (cap-0) structure. wikipedia.org

DNA Replication

This compound, in its deoxy form as deoxythis compound (dGTP), is a fundamental building block for the synthesis of DNA. youtube.comexcedr.com During DNA replication, the enzyme DNA polymerase catalyzes the incorporation of dNTPs, including dGTP, into a new DNA strand, using an existing DNA strand as a template. nih.govbaseclick.eu The selection of the correct nucleotide is crucial for maintaining the fidelity of genetic information. nih.gov

DNA polymerase facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the alpha-phosphate of the incoming dGTP molecule. excedr.com This reaction results in the release of pyrophosphate. The energy for this polymerization reaction is provided by the hydrolysis of the high-energy phosphate bonds in the dNTPs. baseclick.eu

While primarily known as a building block, the concentration and availability of dGTP can also influence the kinetics and fidelity of DNA polymerase. khanacademy.org The enzyme possesses a high degree of specificity, actively discriminating against the incorporation of mismatched bases. nih.gov

Other Cellular Regulatory Functions

Nucleocytoplasmic Transport Regulation

The transport of macromolecules between the nucleus and the cytoplasm is a tightly regulated process essential for eukaryotic cell function. This transport is mediated by nuclear pore complexes (NPCs) and is largely controlled by the small GTPase Ran. youtube.comnih.gov The directionality of this transport is determined by a steep concentration gradient of Ran bound to either GTP or GDP across the nuclear envelope. uni-goettingen.deresearchgate.net

In the nucleus, the guanine nucleotide exchange factor (GEF), known as RCC1, promotes the exchange of GDP for GTP, resulting in high concentrations of Ran-GTP within the nucleus. nih.govresearchgate.net Conversely, in the cytoplasm, the GTPase-activating protein (GAP), RanGAP, in conjunction with Ran-binding proteins (RanBPs), stimulates the hydrolysis of GTP to GDP, leading to a high concentration of Ran-GDP in the cytoplasm. nih.govresearchgate.net

This Ran-GTP/Ran-GDP gradient dictates the binding and release of cargo by transport receptors called karyopherins (importins and exportins). youtube.com Importins bind to their cargo, which contains a nuclear localization signal (NLS), in the cytoplasm where Ran-GTP levels are low. youtube.comuni-goettingen.de This complex then moves through the NPC into the nucleus. Once in the nucleus, the high concentration of Ran-GTP leads to its binding to the importin, causing a conformational change that results in the release of the cargo. uni-goettingen.deyoutube.com The importin-Ran-GTP complex is then recycled back to the cytoplasm, where GTP hydrolysis releases the importin for another round of import. nih.govyoutube.com

Nuclear export operates in the reverse manner. Exportins bind to their cargo, which bears a nuclear export signal (NES), only in the presence of high concentrations of Ran-GTP in the nucleus. youtube.comuni-goettingen.de The resulting trimeric complex is then transported through the NPC to the cytoplasm. There, the hydrolysis of GTP to GDP on Ran, stimulated by RanGAP, causes the complex to disassemble, releasing the cargo and the exportin into the cytoplasm. nih.govuni-goettingen.de The exportin and Ran-GDP are then transported back into the nucleus to participate in further export cycles. youtube.com The energy for maintaining this crucial gradient is supplied by the hydrolysis of GTP by Ran. nih.govrupress.org

Table 2: Key Players in Ran-Mediated Nucleocytoplasmic Transport

ComponentLocationFunction
Ran-GTP High in NucleusPromotes cargo release from importins and cargo binding to exportins. uni-goettingen.de
Ran-GDP High in CytoplasmAllows importins to bind cargo. uni-goettingen.de
RCC1 (RanGEF) NucleusCatalyzes the exchange of GDP for GTP on Ran. nih.gov
RanGAP & RanBPs CytoplasmStimulate the hydrolysis of Ran-GTP to Ran-GDP. nih.gov
Importins Cytoplasm & NucleusTransport cargo into the nucleus. youtube.com
Exportins Nucleus & CytoplasmTransport cargo out of the nucleus. youtube.com

Cell Cycle Regulation

This compound and the GTPases that bind to it play significant roles in the regulation of the cell cycle. The Rho family of small GTPases, for instance, is implicated in processes such as the establishment of cell polarity, which is crucial for proper cell division. nih.gov These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state, a process controlled by GEFs and GAPs. thoracickey.com

The Ran GTPase system, central to nucleocytoplasmic transport, also has functions during mitosis. When the nuclear envelope breaks down during M phase, the localized concentration of Ran-GTP around the chromosomes is thought to be important for the nucleation and organization of microtubule structures, which form the mitotic spindle. rupress.org

Furthermore, GTP can influence the expression of genes involved in cell cycle control. For example, it has been suggested that GTP may repress the promoter of the tumor suppressor p53 and the cell cycle negative regulator CDKN1A, thereby affecting important checkpoints in the cell cycle. drugbank.com Guanine nucleotides have also been observed to modify the cell cycle, with some studies showing a reduction in the G1/G0 phase population of certain cancer cell lines upon treatment. jst.go.jp

Gluconeogenesis

Gluconeogenesis is a metabolic pathway that synthesizes glucose from non-carbohydrate precursors, a process vital for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org While many of the reactions in gluconeogenesis are reversals of those in glycolysis, several irreversible glycolytic steps must be bypassed. One of these key bypass reactions requires this compound (GTP) as an energy source. wikipedia.orgbasys2.ca

The conversion of pyruvate (B1213749) to phosphoenolpyruvate (B93156) (PEP) in gluconeogenesis is energetically unfavorable and is accomplished in two steps. First, pyruvate is carboxylated to oxaloacetate by the enzyme pyruvate carboxylase. Second, the enzyme phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the decarboxylation and phosphorylation of oxaloacetate to form PEP. wikipedia.orgjumedicine.com This latter reaction is driven by the hydrolysis of a molecule of GTP to Guanosine Diphosphate (GDP). wikipedia.orgquora.com

Table 3: Role of GTP in Gluconeogenesis

ReactantEnzymeProductEnergy Source
OxaloacetatePhosphoenolpyruvate carboxykinase (PEPCK)Phosphoenolpyruvate (PEP) + CO2GTP → GDP wikipedia.orgquora.com

Metabolic Enzyme Filament Assembly and Activity

Recent research has revealed that many metabolic enzymes can self-assemble into filamentous structures, a process that serves as a mechanism for regulating their activity. molbiolcell.orgnih.gov this compound plays a role as an allosteric regulator in the assembly and activity of some of these enzyme filaments. molbiolcell.orgnih.gov

A well-studied example is Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of GTP. researchgate.netresearchgate.net IMPDH can form filamentous structures, and this assembly is sensitive to the levels of both its substrate and its downstream product, GTP. molbiolcell.org Filament formation can desensitize the enzyme to feedback inhibition by GTP, allowing for continued nucleotide production even when GTP levels are high, which is important during periods of high metabolic demand like lymphocyte activation. molbiolcell.orgresearchgate.net GTP binding can promote a conformational change that, within the filament, results in a less active state. nih.gov

Another example is CTP synthase (CTPS), which is involved in pyrimidine (B1678525) nucleotide biosynthesis. The activity of CTPS can be allosterically regulated by GTP. nih.govmolbiolcell.org At low concentrations, GTP can stimulate the enzyme's activity, while at higher concentrations, it can be inhibitory. mdpi.com The assembly of CTPS into filaments, sometimes in co-assemblies with IMPDH, suggests a mechanism for coordinating purine (B94841) and pyrimidine biosynthesis, with GTP acting as a key signaling molecule. nih.gov

Guanosine Triphosphate in Pathophysiological Contexts: Molecular Mechanisms

Dysregulation of Guanosine (B1672433) Triphosphate Metabolism in Disease

The maintenance of GTP homeostasis is a tightly regulated process involving both de novo synthesis and salvage pathways. The de novo pathway, which synthesizes purines from simpler precursors, is particularly active in highly proliferating cells. nih.gov A key rate-limiting enzyme in this pathway is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the precursor for GTP. nih.govnih.govacs.org

Dysregulation of GTP metabolism is a hallmark of several pathological states. For instance, in many types of cancer, cellular GTP concentrations are markedly elevated. nih.gov This is often a direct result of the upregulation of enzymes involved in de novo GTP biosynthesis, such as IMPDH. nih.gov This increased GTP synthesis can fuel the high metabolic demands of rapidly growing tumor cells, providing the necessary building blocks for DNA and RNA synthesis and the energy required for proliferation. nih.gov

Furthermore, defects in enzymes of purine (B94841) metabolism can lead to specific clinical disorders that often affect the nervous system. nih.gov For example, deficiency in hypoxanthine-guanine phosphoribosyltransferase (HPRT), an enzyme in the purine salvage pathway, leads to an overproduction of uric acid and neurological dysfunction. nih.gov Similarly, dysregulation of tetrahydrobiopterin (B1682763) (BH4) metabolism, a cofactor whose synthesis is linked to GTP, has been observed in myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS). nih.gov

Guanosine Triphosphate Homeostasis and Cellular Stress Responses

Cells have evolved intricate mechanisms to maintain GTP homeostasis, especially in response to cellular stress. The nucleotide (p)ppGpp, a key regulator in bacterial stress response, plays a crucial role in managing GTP levels. nih.gov It does so by directly inhibiting the activities of multiple GTP biosynthesis enzymes, thereby preventing a lethal accumulation of GTP. nih.gov This regulation is vital for survival, as uncontrolled rises in GTP levels can be toxic to cells. nih.gov

In the context of genotoxic stress, GTP has been identified as a critical signaling molecule in DNA repair. aacrjournals.orgnih.gov A recently discovered GTP-dependent signaling axis links nucleotide metabolism directly to the DNA repair machinery. aacrjournals.orgnih.gov This pathway involves the activation of Rac1, a GTP-binding protein, which in turn modulates the activity of proteins involved in nonhomologous end joining, a major DNA repair pathway. nih.gov Disrupting this pathway can sensitize cancer cells to genotoxic therapies, while augmenting it can protect normal tissues from damage. aacrjournals.orgnih.gov

Cellular stress can also be induced by the inhibition of enzymes involved in GTP synthesis. For example, inhibiting IMPDH can lead to a depletion of guanylate nucleotides, which in turn can induce cellular stress marked by the activation of p53. cell.com This can lead to a prolonged S-phase and the accumulation of DNA damage due to a limited supply of deoxynucleotide triphosphates (dNTPs) for DNA synthesis. cell.com

Role of this compound in Specific Disease Mechanisms (Molecular Level)

The role of GTP in cancer extends beyond simply fueling cell growth. Elevated GTP levels are now understood to be a primary driver of malignant transformation and tumor progression. nih.gov The metabolic reprogramming that leads to increased GTP synthesis is a key feature of many cancers. nih.gov

A frequent molecular event in cancer is the upregulation of enzymes in the de novo guanylate biosynthesis pathway. nih.gov Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in this pathway, and its expression is often elevated in neoplastic cells. nih.govnih.gov There are two isoforms of IMPDH in humans, IMPDH1 and IMPDH2. nih.gov While IMPDH1 is typically expressed at low levels, IMPDH2 is often amplified in proliferating and transformed cells, making it a major target for cancer chemotherapy. nih.gov

The upregulation of IMPDH directly leads to an increased intracellular pool of GTP, which in turn promotes cellular anabolism and malignant transformation. nih.gov This has been observed in various cancer types, including small cell lung cancer, where MYC, a potent oncogene, activates GTP synthesis by upregulating IMPDH1 and IMPDH2. researchgate.net Similarly, GMP synthase, the enzyme that catalyzes the final step in GTP synthesis, has been linked to apoptosis inhibition and chemoresistance in cancer. researchgate.net

EnzymeFunction in GTP SynthesisRole in Cancer
Inosine Monophosphate Dehydrogenase (IMPDH) Catalyzes the rate-limiting step in de novo GTP biosynthesis. nih.govnih.govacs.orgUpregulated in many cancers, leading to increased GTP levels and promoting cell proliferation and malignant transformation. nih.govcell.com
GMP Synthase Catalyzes the final step in the conversion of XMP to GMP. nih.govacs.orgUpregulation is associated with apoptosis inhibition and chemoresistance. researchgate.net

Rapidly growing cancer cells have a high demand for protein synthesis, which requires a robust production of ribosomes. Ribosomal RNA (rRNA) is a major component of ribosomes, and its synthesis is a highly energy-consuming process. mdpi.com GTP serves as a crucial energy source for the transcription of rRNA genes by RNA polymerase I and III. wikipedia.org

Oncogenes like C-MYC can drive the biogenesis of ribosomes by directly stimulating the transcription of rRNA. mdpi.com This increased demand for rRNA synthesis necessitates a sufficient supply of GTP. Therefore, the upregulation of GTP synthesis in cancer cells is directly linked to their ability to produce the machinery needed for rapid protein synthesis and growth. researchgate.net

Rho GTPases are a family of small GTP-binding proteins that act as molecular switches in a wide range of cellular processes, including cytoskeletal organization, cell migration, and cell cycle progression. frontiersin.orgtandfonline.com They cycle between an active GTP-bound state and an inactive GDP-bound state. tandfonline.comnih.gov This cycling is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. frontiersin.orgbohrium.com

In cancer, the signaling pathways regulated by Rho GTPases are often altered. nih.gov Overexpression and/or increased activity of Rho GTPases are associated with enhanced cell migration, invasion, and metastasis. imrpress.com The availability of intracellular GTP is a critical determinant of Rho GTPase activity. The elevated GTP levels found in many cancer cells can lead to a higher proportion of Rho GTPases in their active, GTP-bound state, thereby promoting a pro-migratory and invasive phenotype. frontiersin.org

This compound in Neoplastic Transformation and Cancer Progression

Molecular Vulnerabilities and Targeting Strategies (e.g., IMPDH inhibitors)

This compound (GTP) is a crucial molecule for various cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. patsnap.com Many cancer cells exhibit elevated cellular GTP concentrations, which is often a result of the upregulation of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo GTP synthesis pathway. nih.gov This reliance on GTP synthesis presents a molecular vulnerability in cancer cells that can be exploited for therapeutic intervention.

IMPDH Inhibitors:

A primary strategy for targeting this vulnerability is the use of IMPDH inhibitors. jci.org These compounds block the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in GTP biosynthesis. patsnap.comnih.gov By inhibiting IMPDH, these drugs deplete the intracellular pool of guanine nucleotides, thereby impeding DNA and RNA synthesis and hindering the rapid proliferation of cancer cells. patsnap.com

IMPDH inhibitors can bind to the active site of the enzyme or act through allosteric inhibition. patsnap.com This leads to a reduction in GTP levels, which can induce cytostatic effects, slowing or halting cell division, rather than directly killing the cells. patsnap.com This characteristic can potentially reduce collateral damage to healthy tissues. patsnap.com Some IMPDH inhibitors have also been shown to induce apoptosis, or programmed cell death, in certain cell types. patsnap.com

Several IMPDH inhibitors have been investigated for their anti-tumor potential:

Mycophenolic acid (MPA): One of the first IMPDH inhibitors discovered, MPA has demonstrated anti-tumor activity in various cancer cell lines and animal models. nih.gov It is a potent, selective, reversible, and noncompetitive inhibitor of IMPDH. nih.gov

Mizoribine (MZR): Currently used as an immunosuppressive drug, MZR is also being investigated for its anti-cancer properties. nih.gov

Ribavirin: This guanosine analogue is phosphorylated intracellularly to a monophosphate form that inhibits IMPDH and has shown broad-spectrum antiviral activity. nih.gov

Tiazofurin and Benzamide Riboside: These are converted intracellularly to active metabolites that inhibit IMPDH, leading to the depletion of guanine nucleotides and a halt in DNA/RNA synthesis. nih.govresearchgate.net

The inhibition of GTP synthesis through IMPDH is a promising therapeutic strategy for some cancers due to the heightened demand for nucleotides in rapidly dividing tumor cells. patsnap.comnih.gov

Interactive Data Table: IMPDH Inhibitors and their Mechanisms

Inhibitor Mechanism of Action Therapeutic Use/Potential
Mycophenolic acid (MPA) Potent, selective, reversible, and noncompetitive inhibitor of IMPDH. nih.gov Anti-tumor activity in preclinical models. nih.gov
Mizoribine (MZR) IMPDH inhibitor. nih.gov Immunosuppressant, under investigation for anti-cancer effects. nih.gov
Ribavirin Guanosine analogue, its monophosphate form inhibits IMPDH. nih.gov Antiviral, potential anti-cancer agent. nih.gov
Tiazofurin Converted to an active metabolite that inhibits IMPDH. researchgate.net Anti-tumor activity. researchgate.net

| Benzamide Riboside | Converted to an active metabolite that dually inhibits IMPDH and NAD kinase. nih.gov | Anti-tumor activity. nih.gov |

This compound in Metabolic Disorders (Molecular Aspects)

This compound (GTP) plays a significant role in cellular metabolism, and its dysregulation has been implicated in various metabolic disorders. One of the key connections is through its role in the synthesis of tetrahydrobiopterin (BH4). This compound cyclohydrolase I (GCHI) is the rate-limiting enzyme in the synthesis of BH4 from GTP. nih.gov BH4 is an essential cofactor for several important enzymes, including nitric oxide synthases (NOS). nih.gov

In conditions like gestational diabetes mellitus, decreased levels of GCHI have been observed, leading to reduced BH4 levels. nih.gov This BH4 deficiency can impair the function of endothelial nitric oxide synthase (eNOS), which is crucial for the production of nitric oxide (NO), a key molecule in maintaining vascular health. nih.gov A decrease in NO bioavailability is a significant factor in the progression of macrovascular diseases associated with diabetes. nih.gov The resulting endothelial dysfunction can contribute to the vascular complications of diabetes.

Furthermore, GTP is involved in energy transfer within the cell and can be converted to ATP. wikipedia.orgbiologyonline.com It is also a precursor for the synthesis of folate, a vitamin essential for various metabolic processes. wikipedia.org The intricate links between GTP metabolism and key metabolic pathways highlight its importance in maintaining metabolic homeostasis.

This compound in Neurological Disorders (Molecular Aspects)

This compound and its derivative, guanosine, have emerged as important molecules in the context of neurological health and disease. nih.govnih.gov Guanosine is released in the brain and has demonstrated neuroprotective effects in various experimental models of central nervous system (CNS) diseases. nih.govnih.gov

The neuroprotective actions of guanosine are multifaceted and involve several molecular mechanisms:

Trophic Effects: Guanosine can stimulate the release of neurotrophic factors like nerve growth factor (NGF) and fibroblast growth factor-2 (FGF-2) from astrocytes. nih.govfrontiersin.org It has also been shown to induce proliferation and differentiation in various neural cell types. nih.gov

Anti-excitotoxic Effects: Guanosine can protect against seizures induced by excitotoxins by preventing the excessive release of glutamate (B1630785) and enhancing its uptake by astrocytes. nih.gov

Modulation of Signaling Pathways: The neuroprotective effects of guanosine have been linked to the activation of several signaling pathways, including protein kinase C (PKC), protein kinase A (PKA), MAPK/ERK, and PI3K. frontiersin.org

Interaction with Adenosine (B11128) System: Some of the effects of guanosine are mediated through its interaction with the adenosine system, as it can induce the release of adenosine. nih.gov

Guanosine has shown promise in preclinical models of several neurological disorders, including:

Ischemic Stroke: Guanosine has demonstrated protective effects in models of ischemic brain injury. nih.gov

Alzheimer's Disease: In cellular models, guanosine has been shown to protect against amyloid-β-induced apoptosis and oxidative stress. nih.gov

Parkinson's Disease: Guanosine has exhibited neuroprotective effects in both in vitro and in vivo models of Parkinson's disease by counteracting excitotoxicity, oxidative stress, and neuroinflammation. nih.gov

The diverse neuroprotective mechanisms of guanosine highlight the therapeutic potential of modulating the guanine-based purinergic system for the treatment of various neurological conditions. nih.gov

This compound in Infectious Diseases (Bacterial Homeostasis)

This compound (GTP) homeostasis is critical for the survival and proliferation of bacteria, making the enzymes involved in its synthesis attractive targets for antimicrobial agents. rsc.orgnih.gov In bacteria, the de novo synthesis of guanine nucleotides is essential for rapid proliferation during an infection. rsc.org

IMPDH as an Antimicrobial Target:

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine nucleotides in bacteria. rsc.org It catalyzes the conversion of IMP to XMP, a rate-limiting step in GTP production. rsc.org The structural and kinetic differences between bacterial and host IMPDH enzymes allow for the possibility of selective targeting, which is a crucial aspect in the development of new antimicrobial drugs. rsc.org Inhibiting bacterial IMPDH can deplete the guanine nucleotide pool, thereby hindering bacterial growth and proliferation. rsc.org

The Stringent Response and GTP Homeostasis:

Bacteria have evolved sophisticated mechanisms to survive under stressful conditions, such as nutrient limitation, which are often encountered during infection. The stringent response is a key survival pathway in many bacteria, including the human pathogen Staphylococcus aureus. nih.gov This response is mediated by the alarmones guanosine tetra- and pentaphosphate, collectively known as (p)ppGpp. nih.gov

(p)ppGpp plays a crucial role in regulating GTP homeostasis. nih.gov In the absence of (p)ppGpp, S. aureus exhibits dysregulation of GTP levels, which can lead to decreased viability under nutrient-limiting conditions. nih.gov This highlights the importance of tightly controlled GTP levels for bacterial survival. The stringent response, by controlling GTP synthesis, allows bacteria to reallocate resources and enter a dormant state, which can contribute to chronic and persistent infections. nih.gov

Epigenetic Regulation Mediated by this compound

While direct epigenetic modification by this compound (GTP) is not a primary mechanism, GTP-binding proteins and GTP-dependent processes play significant roles in modulating the epigenetic landscape.

This compound-Dependent Chromatin Remodeling

Chromatin remodeling is a fundamental process that governs gene expression by altering the structure of chromatin to allow or restrict access of the transcriptional machinery to DNA. wikipedia.org This dynamic process is often carried out by ATP-dependent chromatin remodeling complexes. wikipedia.orgbosterbio.com These multi-subunit protein complexes utilize the energy from ATP hydrolysis to reposition, eject, or restructure nucleosomes. wikipedia.orgbosterbio.com

Although the primary energy source for these complexes is ATP, the involvement of small GTP-binding proteins (GTPases) in signaling pathways that regulate the activity and recruitment of these remodeling complexes is an area of active research. Small GTPases, such as those from the Ras superfamily, are known to control a wide range of cellular processes, including cell differentiation and proliferation, which are intrinsically linked to changes in gene expression and chromatin structure. nih.gov These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov Their activity can influence downstream signaling cascades that ultimately impact the recruitment and function of chromatin remodeling complexes at specific gene loci.

Histone Modification and this compound

Histone modifications are a key component of epigenetic regulation, involving the post-translational addition of chemical groups to histone proteins. wikipedia.org These modifications, such as acetylation, methylation, and phosphorylation, can alter chromatin structure and create binding sites for proteins that regulate transcription. wikipedia.orgnih.gov

The connection between GTP and histone modification is often indirect, mediated through signaling pathways involving GTP-binding proteins. For example, small GTP-binding proteins like N-Ras and K-Ras are involved in signaling pathways that can influence the expression of genes that regulate T-cell differentiation, a process that involves significant epigenetic changes. nih.gov

Furthermore, the metabolic state of the cell, which is influenced by the availability of molecules like GTP, can impact the activity of histone-modifying enzymes. For instance, the synthesis of S-adenosyl-L-methionine (SAM), the primary methyl group donor for histone methylation, is metabolically linked to pathways that can be influenced by GTP levels. nih.gov While GTP is not a direct cofactor for most histone-modifying enzymes, its role in cellular signaling and metabolism creates an indirect link to the regulation of the epigenetic landscape through histone modifications.

This compound Influence on Gene Expression Heterogeneity

This compound (GTP), as a fundamental building block for RNA synthesis, plays a pivotal role in the stochastic nature of gene expression, which gives rise to cell-to-cell heterogeneity. This variability is not merely biological noise but a crucial factor in cellular function, development, and disease progression. The primary mechanism through which GTP influences this heterogeneity is by modulating the kinetics of transcriptional bursting.

Transcriptional bursting is a phenomenon where genes switch stochastically between an active, "on" state, permitting transcription, and an inactive, "off" state. wikipedia.org This process results in the synthesis of mRNA molecules in pulses, a key source of variation in gene expression levels among genetically identical cells. nih.govfrontiersin.org The availability of nucleotide triphosphates, including GTP, is a critical determinant of the rate of transcription during the "on" phase. Fluctuations in intracellular GTP concentrations can therefore directly impact the size and frequency of these transcriptional bursts, thereby shaping the landscape of gene expression heterogeneity within a cell population.

In prokaryotic systems, a direct correlation between GTP concentration and promoter activity has been observed. For instance, in Bacillus subtilis, the activity of ribosomal RNA (rRNA) promoters decreases as intracellular GTP levels fall upon entering the stationary phase of growth. researchgate.net This demonstrates that GTP availability can act as a regulatory input, directly coupling the metabolic state of the cell to the activity of major gene expression programs.

Table 1: Factors Linking GTP to Gene Expression Heterogeneity

Factor Description Role of GTP Pathophysiological Relevance
Transcriptional Bursting Stochastic switching of genes between active ("on") and inactive ("off") states, causing pulsed mRNA production. wikipedia.org Serves as the essential substrate for RNA polymerase during the "on" state. Fluctuations in GTP levels can modulate burst size and frequency. A primary driver of non-genetic, cell-to-cell variability in both normal and diseased tissues. nih.gov
Promoter Activity The rate at which a gene's promoter initiates transcription. Intracellular GTP concentration can directly regulate the activity of specific promoters, such as those for ribosomal RNA. researchgate.net Links cellular metabolic state to the expression of genes crucial for growth.

| Metabolic Reprogramming in Cancer | Alterations in metabolic pathways, including nucleotide synthesis, to support uncontrolled proliferation. nih.gov | Increased demand for GTP in cancers with high MYC expression to support ribosome biogenesis. nih.govresearchgate.net | Heterogeneous GTP availability across a tumor can drive phenotypic diversity and therapeutic resistance. |

Crosstalk with Rho GTPase Pathways and RNA Modifications

This compound is central to cellular signaling and gene regulation, not only as a substrate but also as a critical cofactor and energy source for key molecular processes. Its influence is profoundly demonstrated in its crosstalk with Rho GTPase signaling pathways and its direct role in the modification of RNA transcripts.

Crosstalk with Rho GTPase Pathways

The Rho family of small GTPases, including proteins like RhoA, Rac1, and Cdc42, act as molecular switches that regulate a vast array of cellular processes, including cytoskeleton dynamics, cell motility, and gene transcription. nih.gov The activity of these proteins is entirely dependent on the molecule they bind: they are in an "active" state when bound to GTP and an "inactive" state when bound to guanosine diphosphate (B83284) (GDP). nih.gov

The cycling between these two states is tightly controlled by two main classes of regulatory proteins:

Guanine nucleotide exchange factors (GEFs): These proteins promote the dissociation of GDP from the GTPase, allowing a molecule of GTP, which is typically more abundant in the cytoplasm, to bind. This results in the activation of the Rho GTPase. nih.gov

GTPase-activating proteins (GAPs): These proteins enhance the intrinsic GTP hydrolysis activity of the Rho GTPase, converting the bound GTP to GDP and inactivating the protein. nih.gov

This GTP-dependent cycle is the fundamental mechanism of Rho pathway signaling. Therefore, GTP does not merely influence the pathway but is an indispensable component of its activation switch. Deregulation of this cycle, often through mutations in Rho GTPases or altered expression of GEFs and GAPs, is a common feature in cancer, leading to aberrant cell migration and invasion. nih.gov

Role in RNA Modifications

GTP is a direct precursor for one of the most critical modifications to eukaryotic messenger RNA (mRNA): the 5' cap. The 5' cap is a specially altered nucleotide structure added to the 5' end of nascent mRNA transcripts shortly after transcription begins. This modification is essential for the stability, nuclear export, and efficient translation of mRNA.

The capping process involves three enzymatic steps, with the second step directly utilizing GTP:

An RNA triphosphatase removes one phosphate (B84403) group from the 5' end of the pre-mRNA.

A guanylyltransferase catalyzes the addition of a guanosine monophosphate (GMP) moiety, derived from a GTP molecule, to the 5' end. This creates an unusual 5'-to-5' triphosphate linkage.

A methyltransferase adds a methyl group to the 7-position of the guanine base, forming the final 7-methylguanylate (m7G) cap structure.

In this process, GTP serves as the direct substrate for the guanylylation of the mRNA, forming the core of the cap structure. This modification is a clear example of GTP's role extending beyond bioenergetics and signaling to the direct chemical modification and processing of genetic information. Furthermore, the export of other RNA species, such as pre-miRNAs, from the nucleus to the cytoplasm is also a GTP-dependent process, mediated by the Ran GTPase. mdpi.com

Table 2: this compound's Role in Rho GTPase Signaling and RNA Capping

Process Mechanism of GTP Involvement Function
Rho GTPase Activation Binds directly to Rho family proteins, inducing a conformational change to an "active" state. nih.gov Acts as a molecular switch to control signaling pathways regulating cytoskeleton, motility, and transcription.

| RNA 5' Capping | Serves as the substrate for the enzyme guanylyltransferase, which adds a guanosine moiety to the 5' end of mRNA via a 5'-5' triphosphate linkage. | Forms a protective cap essential for mRNA stability, nuclear export, and translation initiation. |

Advanced Research Methodologies for Guanosine Triphosphate Studies

Genetically Encoded Guanosine (B1672433) Triphosphate Biosensors (e.g., GEVALs)

Genetically encoded GTP biosensors, such as the GEVALs (GTP evaluators), have revolutionized the study of intracellular GTP. nih.govnih.gov These sensors are engineered proteins that can be introduced into living cells to monitor fluctuations in GTP levels. GEVALs are constructed by inserting a circularly permuted yellow fluorescent protein (cpYFP) into a bacterial G protein, FeoB, which undergoes a conformational change upon binding to GTP. nih.gov This change in conformation alters the fluorescence properties of cpYFP, allowing for a ratiometric measurement of GTP concentration. nih.govspringernature.com This internally normalized response provides a significant advantage over intensity-based sensors. nih.gov By creating mutations in the FeoB component, researchers have developed a series of sensors with varying affinities for GTP, enabling the measurement of a wide dynamic range of GTP concentrations. nih.gov

The primary application of GEVALs is the visualization of the spatiotemporal dynamics of GTP within living cells. nih.govnih.gov Traditional methods for measuring GTP, such as high-performance liquid chromatography (HPLC) and mass spectrometry, require cell lysis, which results in a loss of spatial and temporal information. nih.govnih.gov In contrast, GEVALs can be targeted to specific subcellular compartments, providing insights into localized GTP pools. researchgate.net For instance, studies using these biosensors have revealed heterogeneity in the intracellular distribution of GTP. nih.gov Experiments have demonstrated that GEVALs can detect both the depletion of GTP pools, for example through treatment with mycophenolic acid (MPA), an inhibitor of GTP synthesis, and the subsequent replenishment of these pools upon the addition of guanosine. nih.gov

A key advantage of genetically encoded biosensors is their ability to detect spatial gradients of signaling molecules within cells. researchgate.net GEVALs have been successfully employed to visualize GTP gradients, which are crucial for cellular processes such as cell motility. nih.gov By monitoring the ratiometric fluorescence signal of GEVALs across different regions of a cell, researchers can map the distribution of GTP and identify areas of high and low concentration. This capability is essential for understanding how localized GTP signaling contributes to the regulation of GTP-binding proteins and downstream cellular functions. nih.gov The high sensitivity of these sensors allows for the detection of even subtle changes in GTP levels, providing a detailed picture of GTP metabolism and signaling. researchgate.net

Biochemical and Structural Biology Approaches

Biochemical assays and structural biology techniques provide complementary information to live-cell imaging, offering detailed mechanistic and atomic-level insights into the function of GTP.

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for studying the structure of microtubules and the role of GTP in their dynamics. yale.edunih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their assembly and disassembly are regulated by the hydrolysis of GTP bound to β-tubulin. wikipedia.org Cryo-EM allows for the visualization of microtubules in a near-native, hydrated state, providing high-resolution structural information. nih.gov These studies have revealed conformational changes in the tubulin dimer upon GTP hydrolysis, leading to a compaction of the microtubule lattice. researchgate.net This structural change is thought to be a key factor in the destabilization of microtubules and the promotion of depolymerization. nih.govresearchgate.net

To study the GTP-bound state of proteins, which is often transient, researchers utilize non-hydrolyzable GTP analogues. jenabioscience.com These molecules mimic the structure of GTP but are resistant to hydrolysis by GTPases. jenabioscience.com One commonly used analogue in microtubule research is Guanylyl 5'-α,β-methylenediphosphonate (GMPCPP). rupress.org By polymerizing tubulin in the presence of GMPCPP, researchers can generate stable microtubules that are trapped in a GTP-like state. rupress.orgnih.gov Cryo-EM structures of GMPCPP-stabilized microtubules have revealed an expanded longitudinal repeat compared to the GDP-bound state, providing a structural basis for the stabilizing "GTP cap" at the growing ends of microtubules. researchgate.netpnas.org These analogues are crucial for trapping enzymatic machinery in a specific conformational state for structural determination. jenabioscience.com

AnalogueModificationHydrolysis ResistanceApplication in Microtubule Studies
GMPCPP Methylene group between α and β phosphatesSlowly hydrolyzableStabilizes microtubules in an expanded, GTP-like state for cryo-EM structural studies. rupress.orgpnas.org
GTPγS Sulfur atom replaces an oxygen on the γ-phosphateSlowly hydrolyzableUsed to generate a compacted microtubule lattice, distinct from both GMPCPP and GDP states. pnas.orgnih.gov
GppNHp Imido group replaces the oxygen between β and γ phosphatesNon-hydrolyzableUsed to trap G-proteins and other GTPases in their active, GTP-bound conformation for structural and functional assays. researchgate.netjenabioscience.com

Biochemical assays that measure nucleotide exchange and hydrolysis are fundamental to understanding the regulation of GTP-binding proteins (GTPases). nih.govresearchgate.net GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. researchgate.net

Nucleotide Exchange Assays monitor the release of GDP and the subsequent binding of GTP, a reaction often catalyzed by Guanine (B1146940) Nucleotide Exchange Factors (GEFs). researchgate.net These assays frequently employ fluorescently labeled guanine nucleotides, such as N-methylanthraniloyl (mant)-GDP, to track the exchange process. researchgate.net The change in fluorescence upon release from the GTPase provides a real-time measurement of the exchange rate.

GTP Hydrolysis Assays measure the conversion of GTP to GDP and inorganic phosphate (B84403) (Pi), a reaction accelerated by GTPase-Activating Proteins (GAPs). researchgate.net A classic method involves the use of radioactively labeled [γ-³²P]GTP, where the amount of hydrolyzed ³²Pi is quantified over time. Alternatively, non-radioactive methods, such as HPLC-based separation of GTP and GDP or phosphate-binding proteins that generate a fluorescent signal, are also widely used. researchgate.net These assays are critical for determining the intrinsic and GAP-stimulated GTPase activity of proteins. researchgate.netnih.gov

Assay TypePrincipleCommon MethodsInformation Gained
Nucleotide Exchange Measures the rate of dissociation of GDP and binding of GTP.Fluorescence-based using mant-nucleotides; Filter-binding with radiolabeled nucleotides. researchgate.netIntrinsic and GEF-catalyzed nucleotide exchange rates. researchgate.net
GTP Hydrolysis Measures the rate of conversion of GTP to GDP + Pi.Radioactive filter-binding assay ([γ-³²P]GTP); HPLC-based nucleotide separation; Phosphate-binding protein sensors. researchgate.netnih.govIntrinsic and GAP-stimulated GTPase activity. researchgate.net

Co-crystal Structures of Guanosine Triphosphate-Binding Proteins

The three-dimensional structures of proteins in complex with this compound (GTP) and its analogs have provided profound insights into the molecular mechanisms of GTP-binding proteins, which act as molecular switches in a vast array of cellular processes. youtube.com Methodologies such as X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) have been pivotal in visualizing these interactions at an atomic level. nih.govnih.govcreative-biostructure.com

Co-crystal structures reveal the precise conformational changes that occur when a G-protein transitions from its inactive, Guanosine Diphosphate (B83284) (GDP)-bound state to its active, GTP-bound state. youtube.com This transition is characterized by significant rearrangements in two highly conserved regions known as Switch I and Switch II. youtube.comrsc.org These "switch" regions are the primary interaction sites for downstream effector proteins. The binding of the γ-phosphate of GTP induces a conformational change that exposes these effector-binding sites, allowing the G-protein to activate signaling cascades. youtube.com

X-ray Crystallography: For decades, X-ray crystallography has been the principal method for determining the structures of GTP-binding proteins. nih.govcreative-biostructure.com This technique requires the formation of well-ordered protein crystals, which are then exposed to X-rays to generate a diffraction pattern. From this pattern, the electron density of the protein can be calculated, and a detailed atomic model can be built. creative-biostructure.com Crystallographic studies have been instrumental in elucidating the structures of numerous G-proteins, including Ras and its oncogenic mutants, heterotrimeric G-proteins, and elongation factors. youtube.comrsc.org For example, the crystal structure of the Gtr1pGTP-Gtr2pGDP protein complex revealed large structural rearrangements triggered by the conversion of GTP to GDP. nih.gov

Cryogenic Electron Microscopy (Cryo-EM): The advent of cryo-EM has revolutionized structural biology, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. nih.govoup.com This is especially true for G-protein-coupled receptors (GPCRs) in complex with their cognate heterotrimeric G-proteins. nih.govoup.comnih.gov Cryo-EM involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. oup.com Computational methods are then used to reconstruct a 3D model from thousands of 2D particle images. nih.gov

Cryo-EM has provided unprecedented views of GPCR-G-protein complexes in their active, nucleotide-free, and GTP-bound states. oup.comnih.gov These structures have shown how GPCRs act as guanine nucleotide exchange factors (GEFs), promoting the release of GDP from the Gα subunit, and how subsequent GTP binding leads to the dissociation of the G-protein from the receptor. nih.gov Time-resolved cryo-EM has even allowed researchers to visualize the progression of conformational changes that drive G-protein activation upon GTP binding. nih.gov To stabilize these transient complexes for structural studies, researchers often use non-hydrolyzable GTP analogs and engineered proteins like nanobodies (e.g., Nb35). oup.com

The table below provides examples of co-crystal structures of GTP-binding proteins and their complexes, highlighting the method used for structure determination and the insights gained.

Protein/ComplexPDB IDMethodResolution (Å)Key Findings
Adenosine (B11128) A2A Receptor (A2AR)–Gs Complex6GDGCryo-EM3.6First cryo-EM structure of a class A GPCR–G-protein complex, revealing the architecture of the signaling complex. oup.com
β2-adrenergic receptor (β2AR)-Gs protein complex3SN6X-ray Crystallography3.2Revealed the interface between the receptor and the G-protein and the conformational changes upon complex formation.
Gtr1pGTP-Gtr2pGDP Complex3R7HX-ray Crystallography2.7Showed large conformational changes in the heterodimeric GTPase complex upon GTP-to-GDP conversion. nih.gov
Neurotensin receptor 1-Gαi1β1γ1 complex in lipid nanodiscs7L0QCryo-EM4.1Demonstrated the influence of the lipid bilayer on the structure and dynamics of GPCR-G protein complex formation. nih.gov
Pig GTP-specific succinyl-CoA synthetase with CoA1SCUX-ray Crystallography2.1Detailed the binding site for the substrate Coenzyme A (CoA) in a GTP-specific enzyme. nih.gov

Genetic Perturbation Techniques (e.g., Loss-of-Function Mutations)

Genetic perturbation is a powerful approach for dissecting the function of genes and the proteins they encode. By systematically altering the genetic code, researchers can study the resulting effects on cellular processes, thereby linking gene function to phenotype. For GTP-binding proteins, techniques that introduce specific mutations are invaluable for understanding their roles in signaling pathways.

Loss-of-Function Mutations: Loss-of-function (LOF) mutations are genetic changes that result in a protein with reduced or completely abolished activity. These can be created through various mechanisms, including point mutations that change a critical amino acid, frameshift mutations, or complete gene knockouts. nih.gov In the context of GTP-binding proteins, LOF mutations can interfere with several key functions:

GTP Binding: Mutations in the phosphate-binding loop (P-loop) can disrupt the ability of the protein to bind GTP, locking it in an inactive or nucleotide-free state. cell.commdpi.com

GTP Hydrolysis: Changes in the catalytic site can impair the intrinsic GTPase activity, although this more commonly leads to a gain-of-function by creating a constitutively active protein.

Interaction with Regulators: Mutations can prevent the protein from interacting with its GEFs (preventing activation) or its downstream effectors (preventing signaling). nih.gov

Interaction with Effectors: Alterations in the Switch I or Switch II regions can abolish the ability to bind and activate downstream targets. nih.gov

Studies on naturally occurring LOF mutations that cause human diseases have been particularly informative. For instance, specific mutations in Gαs, the alpha subunit of the stimulatory G-protein, are associated with pseudohypoparathyroidism type Ic (PHPIc). nih.gov Research on the PHPIc-associated mutants L388R and E392K revealed that they impair G-protein signaling through distinct mechanisms: L388R weakens the interaction with the G-protein-coupled receptor, while E392K reduces the receptor's ability to induce the activation of the G-protein. nih.gov Another Gαs mutation, R228C, results in a protein that can bind and hydrolyze GTP but is compromised in its ability to activate its effector, adenylyl cyclase. nih.govcell.com

Modern Genetic Perturbation Tools: The development of the CRISPR-Cas9 system has revolutionized the ability to create precise, targeted mutations in the genome of living cells and organisms. nih.govnih.gov The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break (DSB). youtube.com The cell's natural DNA repair mechanisms can then be harnessed to introduce desired genetic changes.

Non-Homologous End Joining (NHEJ): This error-prone repair pathway often results in small insertions or deletions (indels) at the cut site, which can cause a frameshift mutation and lead to a gene knockout, a classic loss-of-function scenario. nih.gov

Homology-Directed Repair (HDR): By providing a DNA template containing a desired sequence (e.g., a specific point mutation), the HDR pathway can be used to precisely edit the gene, allowing researchers to introduce specific LOF mutations and study their effects. nih.gov

These genetic tools allow for the systematic investigation of the roles of specific amino acid residues in GTP binding, hydrolysis, and protein-protein interactions, providing a deeper understanding of the function of GTP-binding proteins in health and disease. nih.gov

The table below summarizes examples of engineered or disease-associated loss-of-function mutations in GTP-binding proteins.

ProteinMutationType of MutationFunctional EffectAssociated Phenotype/Disease
GαsL388RMissense (LOF)Impairs interaction with the GPCR. nih.govPseudohypoparathyroidism type Ic (PHPIc) nih.gov
GαsE392KMissense (LOF)Reduces receptor-induced activation of the heterotrimer. nih.govPseudohypoparathyroidism type Ic (PHPIc) nih.gov
GαsR228CMissense (LOF)Compromised ability to stimulate adenylyl cyclase when GTP-bound. nih.govcell.comPseudohypoparathyroidism type Ia (PHP-Ia) nih.govcell.com
Rac1T17NMissense (Dominant-Negative)Prevents GTP binding and reduces GDP binding, blocking activation by GEFs. cell.comUsed experimentally to inhibit Rac1 signaling.
RHOAG17VMissense (Dominant-Negative)Abolishes GTP binding ability, rendering the protein inactive. mdpi.comAngioimmunoblastic T-cell lymphoma (AITL) mdpi.com

Future Directions and Emerging Areas in Guanosine Triphosphate Research

Elucidating Spatiotemporal Regulation of Guanosine (B1672433) Triphosphate Metabolism

A critical frontier in GTP research is understanding how its metabolism is controlled in both space and time within the cell. nih.govduke.edu Historically, intracellular GTP concentrations were measured from homogenized cells, providing an average value that masked the dynamic and localized fluctuations now known to exist. nih.govduke.edu The development of genetically encoded GTP sensors, such as GEVALs (GTP Evaluators), has been a paradigm shift, allowing for the visualization of GTP gradients in living cells. nih.govresearchgate.net These sensors have revealed that GTP is not uniformly distributed but rather forms localized pools with distinct concentrations, for instance, higher levels in the protrusions of invading cancer cells. nih.govduke.edu

Future research will need to build upon these findings to unravel the intricate mechanisms governing this spatiotemporal regulation. Key questions include:

The "Guanylosome": Evidence suggests the existence of a "guanylosome," a dynamic complex of enzymes involved in GTP biosynthesis that assembles to meet local GTP demands. nih.govduke.edu Further characterization of this complex, including its composition, assembly and disassembly dynamics, and regulatory mechanisms, is a major priority.

Post-Translational and Transcriptional Control: The enzymes of GTP biosynthesis are regulated by both post-translational modifications and transcriptional changes. nih.govduke.edu A deeper understanding of the specific modifications and transcription factors involved, and how they respond to various cellular signals and stresses, is crucial. nih.gov For instance, identifying the kinases, phosphatases, and other modifying enzymes that target the "guanylosome" will provide critical insights into how signaling pathways fine-tune local GTP production. nih.gov

Integration with Cellular Structures: Investigating how GTP metabolic enzymes are targeted to specific subcellular locations, such as the lamellipodia of migrating cells, will be essential. nih.gov Understanding the molecular tethers and transport mechanisms will clarify how cells ensure GTP availability precisely where it is needed for processes like cytoskeletal remodeling and cell migration.

Understanding Novel Guanosine Triphosphate Sensors and Effectors

While G-proteins are the most well-known GTP sensors and effectors, emerging research is uncovering novel proteins that bind GTP and new roles for GTP in cellular regulation. A significant recent discovery was the identification of the lipid kinase PI5P4Kβ as a GTP sensor. drugtargetreview.comecancer.orglongdom.org This enzyme's activity is modulated by GTP levels, linking cellular energy status to signaling pathways. drugtargetreview.comecancer.orgnih.gov

Future investigations in this area should focus on:

Systematic Identification of GTP-Binding Proteins: The development and application of new proteomic and biochemical techniques are needed to systematically identify all proteins that interact with GTP. This will likely reveal a host of previously unknown GTP sensors and effectors, expanding our view of GTP's regulatory network.

Characterization of Novel Sensor Mechanisms: For newly identified GTP sensors, it will be critical to elucidate the molecular mechanisms by which they recognize and respond to GTP. drugtargetreview.comecancer.org This includes structural studies to understand the GTP-binding pocket and functional assays to determine how GTP binding alters the protein's activity or interactions with other molecules. ecancer.org

Exploring Non-Canonical GTP Roles: Research is beginning to suggest that GTP may have roles beyond its canonical functions in G-protein signaling and as an energy source. For example, recent studies have implicated GTP signaling in DNA repair pathways, independent of its role in providing building blocks for DNA synthesis. nih.govnih.govresearchgate.net Further exploration of these non-canonical roles is a promising avenue for future research.

Further Characterization of this compound-Dependent Kinases

The vast majority of kinases utilize adenosine (B11128) triphosphate (ATP) as their phosphate (B84403) donor. pnas.orgpnas.org However, a small but growing number of kinases have been identified that can use GTP. pnas.org Some, like protein kinase CK2, exhibit dual specificity for ATP and GTP, while others appear to strictly use GTP. pnas.orgpnas.org The discovery that PI5P4Kβ functions as a GTP-sensing kinase that preferentially uses GTP over ATP has further highlighted the importance of this class of enzymes. nih.gov

Future research in this area should aim to:

Identify and Validate New GTP-Dependent Kinases: A systematic survey of the kinome is needed to identify other kinases that may utilize GTP. This will require the development of novel assays that can distinguish between ATP and GTP-dependent phosphorylation. pnas.org

Elucidate the Structural Basis of Nucleotide Selectivity: Structural and mechanistic studies are essential to understand how some kinases achieve specificity for GTP over the more abundant ATP. pnas.orgresearchgate.net This knowledge could be leveraged to design specific inhibitors for these kinases. For example, studies on adenylate kinase have shown that the binding of GTP can lock the enzyme in an inactive conformation. pnas.orgpnas.org

Determine the Physiological Relevance of GTP-Dependent Phosphorylation: For each identified GTP-dependent kinase, it will be crucial to understand the biological context in which GTP utilization is important. This includes identifying their specific substrates and downstream signaling pathways, and how their activity is regulated by cellular GTP levels. oup.com

Interplay Between this compound and Other Nucleotide Pools

The intracellular concentrations of different nucleotides are not independent but are interconnected through a complex network of metabolic pathways. The balance between GTP and other nucleotide pools, particularly the ATP pool, is emerging as a critical regulatory parameter. nih.gov For example, the activity of some bacterial IMP dehydrogenases, a key enzyme in GTP synthesis, is allosterically regulated by the ratio of ATP to GTP. nih.gov

Future research should focus on:

Mapping the Crosstalk Pathways: A comprehensive understanding of the enzymatic and allosteric links between the GTP pool and other nucleotide pools (ATP, UTP, CTP, and their deoxy- forms) is needed. jst.go.jpbibliotekanauki.pl This includes characterizing the enzymes that can utilize multiple nucleotide substrates and the regulatory mechanisms that govern their activity.

Investigating the Functional Consequences of Nucleotide Imbalance: Studies have shown that perturbations in the balance of nucleotide pools can have significant cellular consequences, affecting processes like cell cycle progression and DNA replication. nih.govnih.gov Future work should explore how specific ratios of GTP to other nucleotides influence cellular decisions and contribute to pathological states.

Extracellular Nucleotide Signaling: The interplay between nucleotides also extends to the extracellular space, where they can act as signaling molecules. mdpi.com The interaction between extracellular GTP and ATP signaling pathways, and how they are integrated by cells, is an area ripe for investigation. jst.go.jp

Integrating this compound Dynamics in Systems Biology Models

To fully comprehend the complex roles of GTP, it is essential to integrate our knowledge of its metabolism and signaling into comprehensive systems biology models. xiahepublishing.comcornell.edu Such models can help to simulate and predict how changes in GTP dynamics, in response to various stimuli or perturbations, will affect the behavior of the entire cellular system. uwaterloo.ca

Key directions for future research include:

Developing Quantitative Models of GTP Metabolism: This requires accurate measurement of the kinetic parameters of all the enzymes involved in GTP synthesis, degradation, and transport, as well as their regulation.

Integrating GTP Signaling with Other Cellular Networks: GTP-dependent signaling pathways need to be incorporated into larger network models that include other signaling pathways, gene regulatory networks, and metabolic networks. This will allow for the study of how GTP signaling cross-talks with other cellular processes.

Using Models to Predict Cellular Phenotypes: A major goal of systems biology is to develop models that can predict how genetic or environmental perturbations will affect cellular behavior. By incorporating GTP dynamics, these models will become more accurate and predictive, with potential applications in understanding disease mechanisms and designing therapeutic strategies. oup.commdpi.com

By pursuing these future directions, the scientific community will undoubtedly uncover new and exciting aspects of GTP biology, furthering our understanding of this essential molecule and its profound impact on life.

Q & A

Q. What experimental methods are commonly used to quantify GTP levels in cellular systems?

GTP quantification often involves techniques like high-performance liquid chromatography (HPLC) paired with UV detection (259 nm) or liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity . Enzymatic assays, such as those coupling GTP to NADH production via secondary enzymes (e.g., GTP cyclohydrolase I), provide real-time kinetic data. Radioisotopic labeling (e.g., using ³²P-GTP) is also employed for tracking GTP turnover in metabolic pathways .

Q. How does GTP function as a molecular switch in signaling pathways?

GTP-binding proteins (e.g., G-proteins, Ras family) cycle between active (GTP-bound) and inactive (GDP-bound) states. Experimental validation involves fluorescence-based assays (e.g., using GTP analogs like BODIPY-FL-GTP) or structural techniques (X-ray crystallography) to capture conformational changes . Mutagenesis studies targeting GTPase-activating proteins (GAPs) or guanine nucleotide exchange factors (GEFs) can further elucidate regulatory mechanisms .

Q. What controls should be included in GTPase activity assays to ensure reproducibility?

Key controls include:

  • Negative controls : GDP or non-hydrolyzable GTP analogs (e.g., GTPγS) to confirm hydrolysis specificity.
  • Positive controls : Purified GTPases with known activity (e.g., recombinant Ras).
  • Buffer controls : Assess background signal from assay reagents (e.g., malachite green for phosphate detection). Triplicate measurements and statistical analysis (e.g., ANOVA) are critical for minimizing variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in GTP-dependent pathway data across studies?

Discrepancies may arise from cell-type-specific GTPase expression, assay sensitivity, or off-target effects of inhibitors (e.g., NSC 23766 for Rac1). Strategies include:

  • Cross-validation : Use orthogonal methods (e.g., CRISPR knockdown + LC-MS-based metabolomics) to confirm findings.
  • Meta-analysis : Compare datasets from public repositories (e.g., GEO, ProteomeXchange) to identify consensus mechanisms .
  • Contextual variables : Account for cellular GTP pool dynamics influenced by nutrient availability or stress .

Q. What experimental designs are optimal for studying GTP’s role in microtubule assembly?

Microtubule polymerization assays often use purified tubulin and tau proteins under varying GTP concentrations. Key steps:

  • Turbidity measurements : Monitor polymerization kinetics at 350 nm.
  • Electron microscopy : Visualize microtubule structure and stability.
  • GTP depletion : Introduce alkaline phosphatase to hydrolyze GTP and assess depolymerization rates. Refer to foundational studies on tau’s role in GTP-tubulin ring formation .

Q. How can researchers model GTP-dependent signaling networks computationally?

Systems biology tools like COPASI or BioNetGen integrate kinetic parameters (e.g., GTP hydrolysis rates, GEF/GAP activity) to simulate signaling dynamics. Experimental validation requires:

  • Parameter optimization : Fit models to time-course data from FRET-based GTPase biosensors.
  • Sensitivity analysis : Identify critical nodes (e.g., Raf-MEK-ERK cascade) for therapeutic targeting .

Q. What methodologies are recommended for cross-disciplinary GTP research (e.g., immunology vs. neuroscience)?

  • Immunology : Flow cytometry to track GTPase RhoA in T-cell receptor signaling.
  • Neuroscience : Patch-clamp electrophysiology coupled with GTPγS to study G-protein-coupled receptor (GPCR) modulation.
  • Common frameworks : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives across fields .

Methodological and Data Analysis Questions

Q. How can GTP analogs be utilized to study enzyme kinetics without hydrolysis interference?

Non-hydrolyzable analogs (e.g., GTPγS, GMP-PNP) stabilize active conformations of GTPases. Applications:

  • X-ray crystallography : Resolve ligand-bound structures.
  • Single-molecule fluorescence : Monitor real-time binding/unbinding events. Ensure analog purity via HPLC validation .

Q. What statistical approaches are suitable for analyzing GTP fluctuation data in time-course experiments?

  • Time-series analysis : Autoregressive integrated moving average (ARIMA) models for temporal patterns.
  • Cluster analysis : Group GTP-dependent pathways using hierarchical clustering of RNA-seq/proteomics data.
  • Error handling : Bootstrap resampling to address non-normal distributions in small-sample studies .

Q. How can researchers ensure rigor when formulating GTP-related hypotheses?

Apply the PICO framework:

  • Population : Specific cell type/organism (e.g., HeLa cells, S. cerevisiae).
  • Intervention : GTP concentration modulation (e.g., siRNA, pharmacological inhibitors).
  • Comparison : Wild-type vs. GTPase-deficient mutants.
  • Outcome : Quantified metrics (e.g., proliferation rate, microtubule length) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.